Antileishmanial agent-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H24ClN3O4 |
|---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
[3-(3-methylbut-2-enyl)-1,4-dioxonaphthalen-2-yl] 4-[1-(4-chlorophenyl)triazol-4-yl]butanoate |
InChI |
InChI=1S/C27H24ClN3O4/c1-17(2)10-15-23-25(33)21-7-3-4-8-22(21)26(34)27(23)35-24(32)9-5-6-19-16-31(30-29-19)20-13-11-18(28)12-14-20/h3-4,7-8,10-14,16H,5-6,9,15H2,1-2H3 |
InChI Key |
RKHHAANAPIAQJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)CCCC3=CN(N=N3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
Antileishmanial agent-11 discovery and synthesis
As "Antileishmanial agent-11" is a placeholder, this technical guide will focus on a real-world counterpart, GSK3186899 (also known as DDD853651) , a preclinical development candidate for visceral leishmaniasis. This document provides a comprehensive overview of its discovery, synthesis, and mechanism of action, tailored for researchers, scientists, and drug development professionals.
Executive Summary
Visceral leishmaniasis (VL) is a fatal parasitic disease with a pressing need for new, effective, and safe oral treatments.[1][2][3] The discovery of GSK3186899 stems from a phenotypic screening campaign against Leishmania donovani, the causative agent of VL.[1][2][3] The optimization of an initial hit compound focused on balancing potency with metabolic stability and solubility.[1][2][4][5] GSK3186899 emerged as a promising candidate with excellent in vitro and in vivo efficacy, good physicochemical properties, and oral bioavailability.[6] The compound is believed to exert its antileishmanial effect through the inhibition of the parasite's proteasome.[7] This guide details the discovery cascade, synthesis route, biological data, and experimental protocols for GSK3186899.
Discovery Workflow
The discovery of GSK3186899 was guided by a structured workflow, beginning with a high-throughput phenotypic screen and progressing through stages of hit-to-lead and lead optimization. The primary goal was to identify a compound with potent anti-leishmanial activity and drug-like properties suitable for oral administration.
Biological Activity and Pharmacokinetics
GSK3186899 exhibits potent and selective activity against Leishmania donovani amastigotes, the clinically relevant form of the parasite that resides within host macrophages. The compound shows a favorable pharmacokinetic profile, supporting its development as an oral therapeutic.
Table 1: In Vitro Potency and Selectivity
| Assay | Cell Type | Target | IC50 / EC50 (µM) | Selectivity Index (SI) |
| Intramacrophage Assay | THP-1 cells | L. donovani amastigotes | 0.014 | >100 |
| Cytotoxicity Assay | HepG2 cells | Human hepatocyte | >10 | - |
| Cytotoxicity Assay | THP-1 cells | Human monocyte | >10 | - |
Table 2: Pharmacokinetic Profile
| Parameter | Species | Value | Units |
| Oral Bioavailability | Mouse | >95% | % |
| In Vivo Efficacy | Mouse | >95% reduction in parasite load | % |
| Solubility (FaSSIF) | - | High | - |
| Metabolic Stability | - | High | - |
Mechanism of Action: Proteasome Inhibition
The proposed mechanism of action for GSK3186899 is the inhibition of the kinetoplastid proteasome, a multi-subunit protein complex responsible for protein degradation.[7] The proteasome is essential for parasite viability, playing a critical role in cell cycle control, stress response, and protein quality control. Inhibition of the proteasome leads to an accumulation of ubiquitylated proteins, cell cycle arrest, and ultimately, parasite death.[7]
Synthesis of GSK3186899
The synthesis of GSK3186899 is achieved through a multi-step process.[1] The following diagram and protocol outline a plausible synthetic route based on published literature for similar compounds.
Experimental Protocols
Leishmania donovani Intramacrophage Assay
This assay determines the efficacy of compounds against the intracellular amastigote stage of L. donovani.
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 atmosphere.
-
Macrophage Differentiation: THP-1 cells are seeded into 384-well plates and differentiated into macrophages by the addition of phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Parasite Infection: Differentiated macrophages are infected with L. donovani amastigotes at a parasite-to-cell ratio of 10:1.
-
Compound Addition: After 24 hours of infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (GSK3186899).
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification: The number of viable intracellular amastigotes is determined by high-content imaging after staining with a DNA-specific fluorescent dye (e.g., DAPI).
-
Data Analysis: The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Synthesis Protocol for GSK3186899 (Illustrative)
The following is a generalized protocol based on the synthesis of related pyrazolopyrimidine compounds.[6]
-
Amide Formation: To a solution of a suitable amine in a solvent such as dichloromethane, add 2,4-dichloro-5-pyrimidinecarbonyl chloride at 0°C. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).
-
Methoxide Displacement: The resulting amide is treated with sodium methoxide in methanol to selectively displace the chlorine atom at the 4-position of the pyrimidine ring.
-
Amine Displacement: The second chlorine atom at the 2-position is then displaced by reacting the intermediate with a specific amine (e.g., 10a or 10b from the literature) in a suitable solvent like ethanol at an elevated temperature.[1]
-
Final Modifications: Subsequent steps may involve reactions such as treatment with Lawesson's reagent followed by other modifications to yield the final GSK3186899 structure.[1]
-
Purification: The final compound is purified using column chromatography or recrystallization to achieve high purity. The structure is confirmed by NMR and mass spectrometry.
Conclusion
GSK3186899 represents a significant advancement in the search for novel antileishmanial drugs. Its potent and selective activity, favorable pharmacokinetic properties, and oral bioavailability make it a strong candidate for the treatment of visceral leishmaniasis. The mechanism of action, targeting the parasite's proteasome, offers a promising avenue for overcoming resistance to existing therapies. Further clinical development of GSK3186899 and related compounds is warranted to address the unmet medical need in leishmaniasis treatment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - WCAIR [wcair.dundee.ac.uk]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Collection - Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. Current leishmaniasis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Unveiling the Antileishmanial Mechanism of Action of Agent-11: A Technical Guide
For Immediate Release
Shanghai, China – November 8, 2025 – In the global fight against leishmaniasis, a parasitic disease affecting millions, understanding the precise mechanisms of novel therapeutic agents is paramount for the development of effective treatments. This technical guide provides an in-depth analysis of the mechanism of action of Antileishmanial agent-11, a promising compound in the drug development pipeline. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of anti-infective therapeutics.
This compound, identified as 4-Phenyl-1-[2-(phthalimido-2-yl)ethyl]-1H-1,2,3-triazole (also referred to as PT4 or compound 4d), has demonstrated significant in vitro activity against clinically relevant Leishmania species, including Leishmania amazonensis and Leishmania braziliensis.[1] This guide will dissect the current understanding of its molecular interactions and cellular effects on the parasite.
Core Mechanism of Action: A Multi-pronged Attack
Current research indicates that this compound employs a multi-faceted approach to eliminate Leishmania parasites. The primary mechanisms involve the disruption of the parasite's mitochondrial function, induction of oxidative stress, and the potential inhibition of a key enzyme in the sterol biosynthesis pathway.[1]
Mitochondrial Dysfunction and Oxidative Stress
A cornerstone of this compound's activity is its ability to induce mitochondrial dysfunction within the parasite.[1][2] Experimental evidence demonstrates that treatment with this agent leads to a significant decrease in the mitochondrial membrane potential (ΔΨm) of Leishmania promastigotes.[1] This depolarization of the mitochondrial membrane is a critical event that disrupts the parasite's energy metabolism and initiates a cascade of events leading to cell death.
Concurrently, the compound triggers a surge in the production of reactive oxygen species (ROS) within the parasite.[1][3] This increase in oxidative stress overwhelms the parasite's antioxidant defense mechanisms, leading to widespread damage to cellular components, including lipids, proteins, and nucleic acids. The combined effect of mitochondrial depolarization and elevated ROS production creates a toxic intracellular environment that is ultimately lethal to the parasite.
Putative Molecular Target: Lanosterol 14α-demethylase (CYP51)
In silico molecular docking and dynamic simulation studies have identified a potential key target for this compound: Lanosterol 14α-demethylase (CYP51).[1] This enzyme is a crucial component of the ergosterol biosynthesis pathway in Leishmania, which is essential for maintaining the integrity and fluidity of the parasite's cell membrane.[4][5][6]
The proposed mechanism suggests that this compound binds to the active site of CYP51, inhibiting its function. By disrupting the synthesis of ergosterol, the agent compromises the structural integrity of the parasite's membrane, leading to altered permeability and, ultimately, cell lysis. This mode of action is analogous to that of azole antifungal drugs, which also target CYP51.[6]
Quantitative Analysis of In Vitro Activity
The antileishmanial efficacy of this compound has been quantified against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite. The following tables summarize the key quantitative data from in vitro studies.
| Parameter | Leishmania amazonensis | Leishmania braziliensis | Trypanosoma cruzi | Reference |
| IC50 (µM) | 28.3 | 24.8 | 13.0 | [7] |
| CC50 (µM) on Mammalian Cells | >500 | >500 | Not Reported | [1] |
| Selectivity Index (SI) | >17.67 | >20.16 | Not Reported | Calculated from[1][7] |
| Table 1: In Vitro Activity of this compound. IC50 represents the half-maximal inhibitory concentration against the parasite, and CC50 represents the half-maximal cytotoxic concentration against mammalian cells. |
Experimental Protocols
To facilitate the replication and further investigation of the mechanism of action of this compound, detailed methodologies for key experiments are provided below.
Determination of Antileishmanial Activity (IC50)
Leishmania promastigotes are cultured in appropriate media until they reach the logarithmic growth phase. The parasites are then incubated with serial dilutions of this compound for a defined period (e.g., 72 hours). Parasite viability is assessed using a resazurin-based assay or by direct counting using a hemocytometer. The IC50 value is calculated by non-linear regression analysis of the dose-response curve. For intracellular amastigotes, macrophages are infected with promastigotes, which then differentiate into amastigotes. The infected macrophages are treated with the compound, and the number of intracellular amastigotes is quantified after staining.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Changes in ΔΨm are assessed using fluorescent probes such as JC-1 or rhodamine 123. Leishmania promastigotes are treated with this compound and then incubated with the fluorescent dye. The fluorescence is measured using a flow cytometer or a fluorescence microscope. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in overall fluorescence for rhodamine 123 indicates mitochondrial depolarization.
Quantification of Reactive Oxygen Species (ROS)
Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA). Treated parasites are incubated with the probe, and the fluorescence intensity, which is proportional to the amount of ROS, is measured by flow cytometry or fluorometry.
Molecular Docking and Dynamics Simulations
Computational studies are performed using the crystal structure of Leishmania Lanosterol 14α-demethylase. The 3D structure of this compound is docked into the active site of the enzyme using software such as AutoDock. Molecular dynamics simulations are then run to analyze the stability of the ligand-protein complex and to identify key interacting residues.
Visualizing the Mechanism and Workflows
To provide a clear visual representation of the proposed mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for elucidating the mechanism of action.
Conclusion and Future Directions
This compound presents a compelling profile as a novel antileishmanial candidate with a multi-targeted mechanism of action. Its ability to induce mitochondrial dysfunction and oxidative stress, coupled with the putative inhibition of the essential enzyme Lanosterol 14α-demethylase, provides a strong rationale for its further development.
Future research should focus on the definitive validation of Lanosterol 14α-demethylase as a direct target through biochemical assays with the purified enzyme. Furthermore, in vivo efficacy studies in animal models of leishmaniasis are crucial to translate these promising in vitro findings into a viable therapeutic strategy. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate these next steps in the evaluation of this promising antileishmanial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel functionalized 1,2,3-triazole derivatives exhibit antileishmanial activity, increase in total and mitochondrial-ROS and depolarization of mitochondrial membrane potential of Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative Stress and Survival of Leishmania spp.: A Relationship of Inverse Proportionality for Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 5. Sterol 14-alpha demethylase (CYP51) activity in Leishmania donovani is likely dependent upon cytochrome P450 reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sterol 14alpha-Demethylase (CYP51) as a Therapeutic Target for Human Trypanosomiasis and Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 抗利什曼原虫剂 | MCE [medchemexpress.cn]
Unraveling "Antileishmanial Agent-11": A Technical Guide to Three Distinct Chemical Scaffolds
The designation "Antileishmanial agent-11" has been used in scientific literature to refer to at least three distinct chemical entities, each demonstrating potential therapeutic value against the protozoan parasite Leishmania. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of these three compounds, aimed at researchers, scientists, and drug development professionals. The information is presented with clarity to distinguish each "Agent-11" and to provide a comprehensive resource for further investigation.
The Triazole-Lapachol Hybrid: A Potent Antiprotozoal
One compound identified as "this compound" is a triazole-lapachol hybrid, specifically designated as compound 4d in the work by Pertino MW, et al. (2020). This molecule has demonstrated significant activity against multiple Leishmania species.
Chemical Structure and Properties
The chemical structure of the triazole-lapachol hybrid (compound 4d) is presented below. Its key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound (Triazole-Lapachol Hybrid)
| Property | Value |
| Molecular Formula | C27H24ClN3O4 |
| Molecular Weight | 489.95 g/mol |
| CAS Number | 2253635-71-9 |
Biological Activity
This triazole-lapachol derivative has shown inhibitory activity against the promastigote forms of Leishmania braziliensis and Leishmania infantum. The 50% inhibitory concentrations (IC50) are detailed in Table 2.
Table 2: In Vitro Antileishmanial Activity of Triazole-Lapachol Hybrid (Compound 4d)
| Leishmania Species | IC50 (µM) |
| L. braziliensis | 28.3[1] |
| L. infantum | 24.8[1] |
Experimental Protocols
Antileishmanial Activity Assay (Promastigotes): The in vitro antileishmanial activity was determined against the promastigote forms of L. braziliensis and L. infantum. The parasites were cultured in an appropriate medium and incubated with varying concentrations of the compound. The parasite viability was assessed after a defined period, and the IC50 values were calculated from dose-response curves.
Cytotoxicity Assay: The cytotoxicity of the compound was evaluated against murine fibroblasts. The cells were incubated with different concentrations of the compound, and cell viability was determined using a standard method such as the MTT assay. This allows for the calculation of the 50% cytotoxic concentration (CC50) and the determination of the selectivity index (SI = CC50 / IC50).
The Tetracyclic Quinolone: An Intramacrophage Specialist
Another distinct molecule referred to as "alkaloid 11" is a tetracyclic quinolone derived from zanthosimuline. This compound has demonstrated interesting activity against the intracellular amastigote form of Leishmania infantum, the clinically relevant stage of the parasite within the mammalian host.
Chemical Structure and Properties
The precise chemical structure of the tetracyclic quinolone (alkaloid 11) is depicted below. Its known properties are listed in Table 3.
Table 3: Physicochemical Properties of this compound (Tetracyclic Quinolone)
| Property | Value |
| Molecular Formula | To be determined from source |
| Molecular Weight | To be determined from source |
| CAS Number | Not available |
Biological Activity
This tetracyclic quinolone has shown promising activity against the intramacrophage amastigotes of L. infantum, with minimal cytotoxicity. The biological data is summarized in Table 4.
Table 4: In Vitro Antileishmanial Activity of Tetracyclic Quinolone (Alkaloid 11)
| Leishmania Species | Form | IC50 (µM) | Cytotoxicity (CC50) |
| L. infantum | Intramacrophage amastigotes | 14.7 | >100 µM (on Vero cells) |
Experimental Protocols
Intramacrophage Amastigote Assay: Macrophages are infected with L. infantum promastigotes, which then differentiate into amastigotes within the host cells. The infected macrophages are then treated with various concentrations of the test compound. After a defined incubation period, the number of intracellular amastigotes is quantified, typically by microscopy after Giemsa staining. The IC50 value is then determined from the dose-response curve.
The Quinazoline Derivative: A Potential Hsp90 Inhibitor
The third compound identified as "this compound" is a quinazoline derivative that has been investigated for its potential to inhibit the heat shock protein 90 (Hsp90) in Leishmania. Hsp90 is a crucial chaperone protein for the parasite's survival and differentiation, making it an attractive drug target.
Chemical Structure and Properties
The chemical structure of the quinazoline (compound 11) is shown below. Its physicochemical properties are summarized in Table 5.
Table 5: Physicochemical Properties of this compound (Quinazoline)
| Property | Value |
| Molecular Formula | To be determined from source |
| Molecular Weight | To be determined from source |
| CAS Number | Not available |
Biological Activity
This quinazoline derivative has shown activity against Leishmania donovani. While its primary proposed mechanism is through the inhibition of Hsp90, further studies are needed to fully elucidate its mode of action.[2] The available biological activity data is presented in Table 6.
Table 6: In Vitro Antileishmanial Activity of Quinazoline (Compound 11)
| Leishmania Species | Assay | Activity |
| L. donovani | Axenic amastigote assay | Displayed activity[2] |
Experimental Protocols
Axenic Amastigote Assay: Leishmania donovani promastigotes are induced to transform into the amastigote form in a cell-free (axenic) culture system. These axenic amastigotes are then incubated with different concentrations of the test compound. Parasite viability is assessed after a set period, and the effective concentration (EC50) is calculated.
Hsp90 Inhibition Assay: The inhibitory effect of the compound on the ATPase activity of Leishmania Hsp90 can be evaluated using a biochemical assay. The assay measures the amount of inorganic phosphate released from ATP hydrolysis in the presence and absence of the inhibitor.
Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the general workflows for the antileishmanial and cytotoxicity assays.
Caption: General workflows for in vitro antileishmanial assays.
Caption: Workflow for determining the cytotoxicity of a compound.
References
In vitro antiprotozoal activity of compound 4d against Leishmania
An In-Depth Technical Guide on the In Vitro Antiprotozoal Activity of Compound 3d Against Leishmania
This technical guide provides a comprehensive overview of the in vitro antiprotozoal activity of compound 3d, a 5-nitroindole-rhodanine conjugate, against various Leishmania species. The information presented is intended for researchers, scientists, and drug development professionals working in the field of antiprotozoal drug discovery. Compound 3d has been identified as a promising early lead compound with significant leishmanicidal activity and favorable selectivity.[1][2][3][4]
Data Presentation: Quantitative Analysis of Biological Activity
The in vitro efficacy of compound 3d was evaluated against both promastigote and amastigote forms of Leishmania species and assessed for cytotoxicity against mammalian cell lines to determine its selectivity. The following tables summarize the key quantitative data.
Table 1: Antileishmanial Activity of Compound 3d
| Target Organism | Parasite Stage | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |
| Leishmania donovani | Amastigote | 0.50 ± 0.04 | Amphotericin B | 0.27 ± 0.01 |
| Leishmania major | Amastigote | 0.17 ± 0.01 | Amphotericin B | 0.26 ± 0.01 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the compound required to inhibit 50% of the parasite's growth.
Table 2: Cytotoxicity and Selectivity Index of Compound 3d
| Cell Line | Cell Type | CC₅₀ (µM) | Selectivity Index (SI) vs L. donovani | Selectivity Index (SI) vs L. major |
| THP-1 | Human monocytic leukemia cells | 34.17 ± 1.18 | 68.34 | 200.98 |
| Vero | Monkey kidney epithelial cells | > 50 | > 100 | > 294.12 |
CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀ and indicates the compound's selectivity for the parasite over mammalian cells.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of compound 3d.
In Vitro Antileishmanial Activity Assay against Amastigotes
This assay determines the efficacy of the compound against the clinically relevant intracellular amastigote stage of the parasite.[6][7]
-
Cell Culture and Differentiation: Human acute monocytic leukemia (THP-1) cells are cultured and differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) in a 96-well plate.[7]
-
Infection: The differentiated THP-1 macrophages are infected with stationary-phase Leishmania promastigotes. The plate is incubated to allow for phagocytosis and transformation of promastigotes into amastigotes within the macrophages.[6][7]
-
Compound Application: The test compound (3d) and a reference drug (e.g., Amphotericin B) are serially diluted and added to the infected cells. Control wells with untreated infected cells are also included.
-
Incubation: The plate is incubated for a defined period (e.g., 72 hours) to allow the compound to exert its effect on the intracellular amastigotes.
-
Quantification: The number of viable amastigotes is determined. This can be achieved by lysing the host macrophages and quantifying the released parasites using a viability stain like resazurin or by microscopic counting of stained cells (e.g., with Giemsa stain).[5]
-
Data Analysis: The percentage of inhibition is calculated relative to the untreated control, and the IC₅₀ value is determined by non-linear regression analysis.
Cytotoxicity Assay
This assay evaluates the toxicity of the compound against mammalian cells to assess its safety profile.[8]
-
Cell Seeding: Mammalian cells (e.g., THP-1 or Vero cells) are seeded in a 96-well plate and allowed to adhere overnight.[1][2][3][4]
-
Compound Application: Serial dilutions of the test compound are added to the cells.
-
Incubation: The plate is incubated for a period that typically corresponds to the duration of the antileishmanial assay (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay. A common method is the MTT assay, which measures the metabolic activity of viable cells.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the CC₅₀ value is determined.
Visualizations
Experimental and Data Analysis Workflow
Caption: Workflow for the in vitro evaluation of compound 3d.
Hypothesized Mechanism of Action: Inhibition of Trypanothione Reductase
While the precise mechanism of action for compound 3d has not been fully elucidated, rhodanine derivatives have been investigated as inhibitors of various enzymes. A key target in Leishmania is the trypanothione reductase (TryR) enzyme, which is crucial for the parasite's defense against oxidative stress. The following diagram illustrates this potential pathway.
Caption: Potential mechanism of action via TryR inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometric Screening for Anti-Leishmanials in a Human Macrophage Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early Research and Efficacy of an Antileishmanial Agent
Note: The compound "Antileishmanial agent-11" was not found in publicly available scientific literature. This guide will therefore focus on Miltefosine , a well-documented oral antileishmanial drug, as a representative agent to fulfill the prompt's requirements for a detailed technical analysis.
This whitepaper provides a comprehensive overview of the early-stage research concerning the efficacy of Miltefosine against various Leishmania species. It is intended for researchers, scientists, and professionals in the field of drug development. The document details the agent's performance in preclinical models, outlines the methodologies of key experiments, and visualizes its molecular mechanisms of action.
Quantitative Efficacy Data
The antiparasitic activity of Miltefosine has been quantified in numerous studies, both in vitro against the parasite's different life stages and in vivo using animal models. The following tables summarize this key efficacy data.
Table 1: In Vitro Efficacy of Miltefosine against Leishmania Promastigotes
| Leishmania Species | IC50 (µM) | Exposure Time (hours) | Assay Type | Reference |
| L. donovani | ~25 | 48 | MTT | [1] |
| L. donovani | 0.4 - 3.8 | 72 | Resazurin | [2] |
| L. mexicana | 8 | Not Specified | Not Specified | [3] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Efficacy of Miltefosine against Intracellular Leishmania Amastigotes
| Leishmania Species | Host Cell | IC50 (µM) | Exposure Time (hours) | Reference |
| L. donovani | Mouse Peritoneal Macrophages | 0.9 - 4.3 | 72 | [2] |
| L. amazonensis | Murine Macrophages | 12.27 - 0.19 | Not Specified | [4] |
| L. braziliensis | Murine Macrophages | 19.6 - 0.46 | Not Specified | [4] |
| L. guyanensis | Murine Macrophages | 24.53 - 0.39 | Not Specified | [4] |
| L. chagasi | Murine Macrophages | 24.53 - 0.39 | Not Specified | [4] |
Table 3: In Vivo Efficacy of Miltefosine in Murine Models
| Leishmania Species | Animal Model | Treatment Regimen | Efficacy Outcome | Reference |
| L. donovani | Mouse | 12.8 mg/kg/day for 5 days | Effective against amastigotes | [5] |
| L. mexicana | BALB/c Mice | 20 mg/kg/day (oral) | Prevented lesion development | [6] |
| L. amazonensis | BALB/c Mice | 0.5% Topical Formulation | 99% parasite elimination, lesion cure | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in this guide.
This protocol is designed to determine the IC50 of Miltefosine against the promastigote (insect) stage of the Leishmania parasite.
-
Leishmania Culture: Leishmania donovani promastigotes (strain MHOM/80/IN/Dd8) are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 24°C.[1]
-
Assay Preparation: Logarithmic phase promastigotes are seeded into 96-well flat-bottom microplates at a density of 1 x 10^5 parasites per well in a final volume of 200 µL.[2]
-
Drug Dilution and Application: A stock solution of Miltefosine is prepared in the culture medium. Two-fold serial dilutions are made and added to the wells to achieve a range of final concentrations.[2] Untreated wells serve as a positive control for parasite growth.
-
Incubation: The plates are incubated at 24°C for 72 hours.[2]
-
Viability Assessment (Resazurin Method): After incubation, 20 µL of resazurin solution (0.11 mg/mL) is added to each well.[6] The plates are further incubated to allow viable cells to reduce resazurin to the fluorescent resorufin.
-
Data Analysis: Fluorescence is measured using a microplate reader with an excitation wavelength of 550 nm and an emission wavelength of 590 nm.[2] The percentage of growth inhibition is calculated relative to the untreated control wells, and the IC50 value is determined by non-linear regression analysis.
This protocol assesses the efficacy of Miltefosine against the amastigote stage of the parasite residing within host macrophages.
-
Macrophage Seeding: Primary mouse peritoneal macrophages (PMM) are seeded in 96-well plates at a density of 3 x 10^5 cells per well and allowed to adhere for 48 hours.[2]
-
Parasite Infection: Stationary phase Leishmania promastigotes are used to infect the adherent macrophages at a parasite-to-macrophage ratio of 15:1.[2] The plates are incubated for 2 hours at 37°C in a 5% CO2 atmosphere to allow for phagocytosis.[3]
-
Removal of Extracellular Parasites: After the incubation period, the wells are washed to remove any non-internalized promastigotes.
-
Drug Application: Fresh culture medium containing serial dilutions of Miltefosine is added to the infected macrophages.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.[6]
-
Assessment of Infection: The medium is removed, and the cells are fixed with methanol and stained with Giemsa. The number of intracellular amastigotes per 100 macrophages is determined by microscopic examination.[3]
-
Data Analysis: The percentage of infection reduction in treated wells is calculated compared to untreated control wells. The IC50 value is then determined using non-linear regression analysis.
This protocol describes the evaluation of Miltefosine's therapeutic efficacy in a BALB/c mouse model of cutaneous leishmaniasis.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used for the study.[8]
-
Parasite Preparation and Infection: Leishmania amazonensis stationary phase promastigotes are harvested from culture. Mice are infected by subcutaneous injection of 5 x 10^5 parasites into the footpad or the base of the tail.[8]
-
Treatment Regimen: Once lesions are established (typically 3-4 weeks post-infection), treatment is initiated. For oral administration, Miltefosine is dissolved in water and administered daily via gavage at a dose of 20 mg/kg for a specified duration.[6] For topical treatment, a 0.5% Miltefosine hydrogel is applied to the lesion daily.[8]
-
Efficacy Evaluation:
-
Lesion Size: The diameter of the cutaneous lesion is measured weekly using a digital caliper.
-
Parasite Load Quantification: At the end of the experiment, animals are euthanized, and the infected tissue (e.g., footpad, spleen, liver) is collected. DNA is extracted from the tissue, and the parasite burden is quantified using a quantitative real-time PCR (qPCR) assay targeting a Leishmania-specific gene, such as kinetoplast DNA (kDNA).[9]
-
-
Data Analysis: The change in lesion size and the reduction in parasite load in treated groups are compared to a placebo-treated control group to determine the efficacy of the treatment.
Molecular Mechanism of Action and Pathway Visualizations
Miltefosine exerts its antileishmanial effect through a multi-pronged mechanism that disrupts several key cellular processes within the parasite, ultimately leading to apoptosis-like cell death.
As an alkylphosphocholine compound, Miltefosine integrates into the parasite's cell membrane. This incorporation alters membrane fluidity and disrupts the synthesis of essential phospholipids, compromising membrane integrity and affecting lipid-dependent signaling pathways.[5]
Caption: Miltefosine's disruption of the parasite's cell membrane.
Miltefosine triggers a programmed cell death cascade in Leishmania. A key aspect of this is its effect on the parasite's mitochondrion. It inhibits cytochrome c oxidase, leading to mitochondrial dysfunction, a decrease in the mitochondrial membrane potential, and the release of cytochrome c into the cytoplasm.[5][10][11] This, in turn, activates cellular proteases (caspase-like enzymes) that execute the apoptotic process, characterized by DNA fragmentation and phosphatidylserine exposure on the cell surface.[10][12]
Caption: Mitochondrial pathway of Miltefosine-induced apoptosis.
The process of evaluating the in vitro efficacy of a potential antileishmanial agent follows a structured workflow, from parasite culture to data analysis.
Caption: Workflow for in vitro antileishmanial drug screening.
References
- 1. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Protocol for identifying immune mediators during Leishmania infection in mice using metabolomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miltefosine - Wikipedia [en.wikipedia.org]
- 6. Biological and molecular characterisation of in vitro selected miltefosine-resistant Leishmania amazonensis lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Miltefosine induces apoptosis in arsenite-resistant Leishmania donovani promastigotes through mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
Antileishmanial agent-11 target identification in Leishmania species
Introduction
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, presents a significant global health challenge. The current therapeutic arsenal is limited and hampered by issues of toxicity, emerging resistance, and high cost.[1][2] The development of novel antileishmanial agents with well-defined molecular targets is therefore a critical priority for global health. This technical guide provides an in-depth overview of the core methodologies, data interpretation, and conceptual frameworks essential for the identification and validation of molecular targets for novel antileishmanial compounds. While the term "Antileishmanial agent-11" is not associated with a specific, widely recognized compound in the scientific literature, this guide will utilize available data for the antimicrobial peptide CM11 as a case study and integrate broader knowledge of established antileishmanial drug action to illustrate the process of target identification.
Data Presentation: Efficacy and Cytotoxicity of Antileishmanial Agents
A crucial first step in evaluating a potential antileishmanial agent is to determine its efficacy against the parasite and its toxicity to host cells. This is typically expressed as the 50% inhibitory concentration (IC50) against Leishmania and the 50% cytotoxic concentration (CC50) against a relevant mammalian cell line. The ratio of these values provides the selectivity index (SI), a key indicator of the agent's therapeutic potential.
Table 1: In Vitro Activity of Antimicrobial Peptide CM11 against Leishmania major
| Compound | Target Stage | IC50 (µg/mL) | Cell Line | CC50 (µg/mL) | Selectivity Index (SI) | Exposure Time (hours) |
| CM11 | Promastigotes | 8.73 | - | - | - | 48 |
| CM11 | Intramacrophage Amastigotes | 10.10 | J774.A1 | 9.7 | ~0.96 | 48 |
Data extracted from a study on the antileishmanial effects of cationic antimicrobial peptides.[3]
Experimental Protocols
The identification of an antileishmanial agent's target involves a multi-step process, beginning with in vitro screening and progressing to more complex cellular and molecular assays.
In Vitro Antileishmanial Activity Assays
a) Promastigote Viability Assay:
-
Objective: To determine the direct effect of a compound on the extracellular, flagellated promastigote stage of the parasite.
-
Methodology:
-
Leishmania promastigotes are cultured in appropriate media (e.g., M199) at 25°C to mid-log phase.[4]
-
The parasites are then incubated with serial dilutions of the test compound for 48 to 72 hours.[5]
-
Parasite viability is assessed using various methods, such as direct counting with a hemocytometer, or more commonly, using metabolic indicators like resazurin (alamarBlue) or MTT.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
b) Intracellular Amastigote Assay:
-
Objective: To evaluate the efficacy of a compound against the clinically relevant intracellular, non-motile amastigote stage residing within host macrophages.
-
Methodology:
-
A suitable macrophage cell line (e.g., J774.A1, THP-1) or primary peritoneal macrophages are seeded in multi-well plates.
-
The macrophages are then infected with stationary-phase Leishmania promastigotes, which differentiate into amastigotes within the host cells.
-
After infection, extracellular parasites are washed away, and the infected macrophages are treated with various concentrations of the test compound for 48 to 96 hours.[5]
-
The number of intracellular amastigotes is quantified. This can be done by fixing and staining the cells with Giemsa stain followed by microscopic counting of amastigotes per 100 macrophages.[3] Alternatively, automated high-content imaging or qPCR-based methods can be employed for higher throughput.[6]
-
The IC50 value is determined based on the reduction in the number of intracellular amastigotes compared to untreated controls.
-
Cytotoxicity Assay
-
Objective: To assess the toxicity of the compound against mammalian cells to determine its selectivity.
-
Methodology:
-
A mammalian cell line (often the same one used for the amastigote assay, e.g., J774.A1) is cultured in appropriate media.
-
The cells are exposed to the same concentrations of the test compound as used in the antileishmanial assays.
-
Cell viability is measured using metabolic assays such as MTT, which assesses mitochondrial function.
-
The CC50 value, the concentration at which 50% of the cells are non-viable, is calculated.
-
Target Identification Methodologies
Once a compound shows promising and selective antileishmanial activity, the next critical phase is to identify its molecular target(s).
a) Thermal Proteome Profiling (TPP):
-
Objective: To identify direct protein targets of a drug in a cellular context.
-
Principle: The binding of a drug to its protein target often increases the thermal stability of the protein.
-
Methodology:
-
Intact Leishmania parasites are treated with the compound of interest.
-
The treated parasites are then subjected to a temperature gradient.
-
At each temperature, the remaining soluble proteins are extracted.
-
The abundance of each protein at different temperatures is quantified using multiplexed quantitative mass spectrometry.
-
Proteins that show a significant shift in their melting temperature upon drug treatment are considered potential targets.[4]
-
b) Genetic Approaches:
-
Objective: To identify genes that, when overexpressed or knocked out, confer resistance or hypersensitivity to the drug.
-
Methodology:
-
Overexpression Libraries: A genomic library of Leishmania is transfected into wild-type parasites. The transfected population is then selected with a lethal dose of the drug. Parasites that survive likely harbor a plasmid containing a gene that, when overexpressed, confers resistance. This gene may encode the drug target or a protein involved in a resistance mechanism.
-
CRISPR-Cas9 Based Screening: Genome-wide CRISPR-Cas9 libraries can be used to generate a population of knockout mutants. This population is then treated with the drug, and mutants that are either depleted (hypersensitive) or enriched (resistant) are identified through next-generation sequencing.
-
c) Biochemical Assays:
-
Objective: To validate direct interactions between the compound and a putative target protein.
-
Methodology:
-
The candidate target protein is expressed and purified.
-
Enzyme inhibition assays are performed to determine if the compound directly inhibits the catalytic activity of the protein.
-
Biophysical methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to measure the binding affinity and kinetics between the compound and the target protein.
-
Visualization of Key Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures.
Caption: A flowchart illustrating the sequential workflow for screening and identifying the target of a novel antileishmanial agent.
Mechanisms of Action and Key Signaling Pathways
Understanding the established mechanisms of action of current antileishmanial drugs and the key signaling pathways in Leishmania can guide the search for new targets.
Established Antileishmanial Drug Targets:
-
Amphotericin B: This polyene antibiotic binds to ergosterol, a major component of the Leishmania cell membrane, leading to pore formation, membrane disruption, and cell death.[1][2] Its selectivity is due to its higher affinity for ergosterol over cholesterol, the main sterol in mammalian cell membranes.[2]
-
Miltefosine: This alkylphosphocholine analog has a pleiotropic mechanism of action. It is known to interfere with lipid metabolism and membrane integrity, disrupt mitochondrial function by inhibiting cytochrome c oxidase, and induce an apoptosis-like cell death in the parasite.[2][7][8] Recent studies also suggest it affects calcium homeostasis in Leishmania.[2][8]
-
Pentavalent Antimonials: The exact mechanism is not fully understood, but they are thought to be prodrugs that are reduced to the more toxic trivalent form (SbIII) within the parasite. SbIII can then interfere with thiol metabolism by binding to trypanothione, a key antioxidant in trypanosomatids, leading to increased oxidative stress.[1][2]
Potential Novel Drug Targets in Leishmania:
-
Sterol Biosynthesis Pathway: Enzymes in this pathway, such as squalene synthase and sterol 14-alpha-demethylase, are essential for the production of ergosterol and are absent or significantly different in humans, making them attractive drug targets.[9][10]
-
DNA Topoisomerases: These enzymes are crucial for DNA replication and repair. Both type I and type II topoisomerases in Leishmania have been identified as potential targets.[9]
-
Protein Kinases: These enzymes play critical roles in regulating various cellular processes. Differences between Leishmania and human kinomes can be exploited for selective inhibition.
-
Thiol Metabolism: The trypanothione reductase system is unique to trypanosomatids and essential for their survival under oxidative stress, making it a prime target.[2]
Caption: A diagram illustrating the primary molecular targets and mechanisms of action for major classes of antileishmanial drugs.
Host-Parasite Signaling Interactions
Leishmania has evolved sophisticated mechanisms to manipulate host cell signaling pathways to ensure its survival within macrophages. Understanding these interactions can reveal novel therapeutic strategies that target host factors to potentiate the immune response.
-
Leishmania and Inhibition of Macrophage Activation: The parasite can actively inhibit key microbicidal functions of the macrophage. For instance, Leishmania can activate host protein tyrosine phosphatase SHP-1, which in turn dephosphorylates and inactivates JAK2, a critical component of the IFN-γ signaling pathway.[11] This leads to reduced production of nitric oxide (NO), a key molecule for killing intracellular parasites.[11]
-
Manipulation of Apoptosis: To ensure its persistence, Leishmania can inhibit the apoptosis of its host cell. It achieves this by manipulating various signaling pathways, including the activation of PI3K/Akt and ERK1/2, which promote the expression of anti-apoptotic proteins like Mcl-1 and Bcl-2.[12]
Caption: A signaling diagram showing how Leishmania parasites manipulate host macrophage pathways to suppress microbicidal responses and inhibit apoptosis.
The identification of novel antileishmanial drug targets is a complex but essential endeavor. A systematic approach, beginning with robust in vitro screening and progressing through advanced molecular and genetic techniques, is crucial for success. By integrating quantitative data on efficacy and selectivity with a deep understanding of parasite biology and host-pathogen interactions, researchers can uncover and validate new targets. This, in turn, will pave the way for the development of the next generation of safer and more effective treatments for leishmaniasis, ultimately reducing the global burden of this neglected tropical disease.
References
- 1. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the antileishmanial effect of polyclonal antibodies and cationic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring direct and indirect targets of current antileishmanial drugs using a novel thermal proteomics profiling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmphs.com [ijmphs.com]
- 6. Quantitative monitoring of experimental and human leishmaniasis employing amastigote-specific genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miltefosine - Wikipedia [en.wikipedia.org]
- 8. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug targets in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging therapeutic targets for treatment of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Host Cell Signalling and Leishmania Mechanisms of Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leishmania: manipulation of signaling pathways to inhibit host cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary biological evaluation of novel antileishmanial compounds
An In-Depth Technical Guide to the Preliminary Biological Evaluation of Novel Antileishmanial Compounds
For Researchers, Scientists, and Drug Development Professionals
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem. The limitations of current therapies, including toxicity, emerging drug resistance, and high cost, underscore the urgent need for the discovery and development of novel antileishmanial agents.[1][2] This technical guide provides a comprehensive overview of the preliminary biological evaluation of new chemical entities (NCEs) for their potential as antileishmanial drugs, with a focus on in vitro and in vivo assays, data interpretation, and detailed experimental protocols.
In Vitro Antileishmanial Activity
The initial step in evaluating a novel compound is to determine its activity against the two main life cycle stages of the Leishmania parasite: the promastigote and the amastigote.
Promastigote Susceptibility Assay
This assay is a primary screening tool to assess the effect of compounds on the extracellular, flagellated promastigote form of the parasite, which resides in the sandfly vector.[3] While it is a simpler and faster assay, its results are not always predictive of efficacy against the clinically relevant amastigote stage.[4][5]
Amastigote Susceptibility Assay
The intracellular amastigote is the form of the parasite that multiplies within mammalian host cells, primarily macrophages, and is responsible for the pathology of leishmaniasis.[3] Therefore, determining a compound's activity against this stage is a critical step in the evaluation process.[5] This assay is considered the "gold standard" for in vitro drug discovery research.[5]
Table 1: In Vitro Antileishmanial Activity of Novel Compounds against Leishmania donovani
| Compound | Promastigote IC₅₀ (µM) | Amastigote IC₅₀ (µM) |
| NCE-1 | 2.5 ± 0.3 | 1.2 ± 0.2 |
| NCE-2 | 8.1 ± 0.9 | 3.5 ± 0.5 |
| NCE-3 | > 50 | > 50 |
| Miltefosine | 4.2 ± 0.6 | 2.1 ± 0.4 |
| Amphotericin B | 0.2 ± 0.05 | 0.1 ± 0.02 |
IC₅₀ (50% inhibitory concentration) values are represented as mean ± standard deviation from three independent experiments.
Cytotoxicity and Selectivity
A crucial aspect of drug development is to ensure that the compound is selectively toxic to the parasite and not to the host cells.
Mammalian Cell Cytotoxicity Assay
The cytotoxicity of novel compounds is typically assessed against a relevant mammalian cell line, such as murine macrophages (e.g., J774A.1, RAW 264.7) or human cell lines (e.g., THP-1, HepG2).[6][7] The 50% cytotoxic concentration (CC₅₀) is determined.
Selectivity Index
The Selectivity Index (SI) is a critical parameter for prioritizing compounds for further development. It is calculated as the ratio of the CC₅₀ for a mammalian cell line to the IC₅₀ against the intracellular amastigotes (SI = CC₅₀ / IC₅₀).[7] A higher SI value indicates greater selectivity for the parasite. Generally, an SI value greater than 10 is considered promising.[3]
Table 2: Cytotoxicity and Selectivity Index of Novel Compounds
| Compound | Macrophage CC₅₀ (µM) | Selectivity Index (SI) |
| NCE-1 | 150 ± 12 | 125 |
| NCE-2 | 75 ± 8 | 21.4 |
| NCE-3 | > 200 | - |
| Miltefosine | 50 ± 5 | 23.8 |
| Amphotericin B | 25 ± 3 | 250 |
CC₅₀ (50% cytotoxic concentration) values are represented as mean ± standard deviation.
In Vivo Efficacy
Compounds that demonstrate potent in vitro activity and a favorable selectivity index are advanced to in vivo studies using animal models of leishmaniasis, such as BALB/c mice or golden hamsters.[2][8] These studies are essential to evaluate the compound's efficacy in a whole-organism system.
Table 3: In Vivo Efficacy of NCE-1 in a L. donovani Infected Hamster Model
| Treatment Group | Dose (mg/kg/day) | Route | Parasite Burden Reduction (%) |
| Vehicle Control | - | Oral | 0 |
| NCE-1 | 10 | Oral | 75 |
| NCE-1 | 20 | Oral | 92 |
| Miltefosine | 20 | Oral | 95 |
Experimental Workflows and Signaling Pathways
General Workflow for Preliminary Biological Evaluation
The following diagram illustrates the typical workflow for the initial assessment of novel antileishmanial compounds.
Caption: Workflow for antileishmanial drug discovery.
Hypothetical Mechanism of Action: Disruption of Ergosterol Biosynthesis
Many antifungal and some antiprotozoal drugs target the ergosterol biosynthesis pathway, which is essential for the integrity of the parasite's cell membrane.[1] The following diagram illustrates a simplified pathway and a potential point of inhibition by a novel compound.
Caption: Inhibition of the ergosterol biosynthesis pathway.
Detailed Experimental Protocols
Protocol for Promastigote Susceptibility Assay
-
Parasite Culture: Culture Leishmania promastigotes in M199 or RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) at 25°C.
-
Assay Preparation: Harvest logarithmic phase promastigotes and adjust the density to 1 x 10⁶ parasites/mL in fresh medium.
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) and make serial dilutions in the assay medium. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Add 100 µL of the parasite suspension to the wells of a 96-well plate. Add 100 µL of the compound dilutions. Include wells for a reference drug (e.g., Amphotericin B) and a negative control (medium with DMSO).
-
Viability Assessment: Incubate the plates at 25°C for 72 hours. Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.[7][9]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol for Intracellular Amastigote Susceptibility Assay
-
Macrophage Culture: Seed murine peritoneal macrophages or a macrophage-like cell line (e.g., THP-1) in a 96-well plate at a density of 3 x 10⁵ cells/well and allow them to adhere for 24-48 hours.[9]
-
Infection: Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1 or 15:1.[9][10] Incubate for 4-24 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: Wash the wells with medium to remove non-phagocytosed promastigotes.
-
Compound Addition: Add fresh medium containing serial dilutions of the test compounds to the infected macrophages.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 72 hours.[10]
-
Quantification of Intracellular Amastigotes: Fix and stain the cells with Giemsa stain. Determine the number of amastigotes per 100 macrophages by microscopic examination. Alternatively, use a reporter gene-expressing parasite strain (e.g., luciferase) for a higher throughput readout.[6]
-
Data Analysis: Calculate the IC₅₀ value as described for the promastigote assay.
Protocol for Mammalian Cell Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed a mammalian cell line (e.g., RAW 264.7) in a 96-well plate at a density of 10⁶ cells/mL and incubate for 2 hours at 37°C in 5% CO₂ to allow for adherence.[11]
-
Compound Exposure: Remove the non-adherent cells and add fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plate for 72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
Conclusion
The preliminary biological evaluation of novel antileishmanial compounds is a multi-step process that involves a series of in vitro and in vivo assays. A systematic approach, starting with the assessment of activity against both promastigote and amastigote stages, followed by cytotoxicity evaluation to determine selectivity, is crucial for identifying promising lead candidates. Compounds with high potency and selectivity can then be advanced to in vivo efficacy studies and further mechanism of action investigations. The detailed protocols and workflows provided in this guide offer a robust framework for researchers in the field of antileishmanial drug discovery.
References
- 1. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Novel Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of a novel series of aryl S,N-ketene acetals as antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. Evaluation of the antileishmanial and cytotoxic effects of various extracts of garlic (Allium sativum) on Leishmania tropica - PMC [pmc.ncbi.nlm.nih.gov]
Rise of a New Contender: Synthesis and SAR of 4-Amino-7-Chloroquinoline Analogues Against Leishmaniasis
A Technical Guide for Researchers and Drug Development Professionals
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, continues to pose a significant global health threat, affecting millions worldwide.[1] The limitations of current therapies, including toxicity, high cost, and emerging drug resistance, underscore the urgent need for novel, effective, and accessible antileishmanial agents.[1][2] This technical guide delves into the synthesis and structure-activity relationships (SAR) of a promising class of compounds: 4-amino-7-chloroquinoline analogues, which have demonstrated potent activity against Leishmania parasites.
The 4-Amino-7-Chloroquinoline Scaffold: A Privileged Structure
The 7-chloro-4-aminoquinoline core is a well-established pharmacophore in medicinal chemistry, most notably recognized in the antimalarial drug chloroquine. Its proven efficacy against parasitic infections has prompted extensive research into its potential as a scaffold for developing new therapeutic agents against other pathogens, including Leishmania.[3] The core structure's ability to interact with biological targets through hydrogen bonding, π-π stacking, and acid-base interactions makes it a versatile starting point for analogue development.[3]
Synthesis of 4-Amino-7-Chloroquinoline Analogues
The general synthetic strategy for creating a library of 4-amino-7-chloroquinoline analogues involves the coupling of a functionalized amine to the 4-position of a 4,7-dichloroquinoline core. A common and effective method for this is the Buchwald-Hartwig amination reaction.[4]
General Synthetic Protocol
A representative synthetic scheme is outlined below, based on methodologies described in the literature.[4]
Scheme 1: Synthesis of 4-Amino-7-Chloroquinoline Analogues
References
- 1. Synthesis and Activity of a New Series of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Antileishmanial Efficacy of Novel Ethylene Glycol Analogues of Benzothiadiazine‐1,1‐dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: In-Vitro Activity of Antileishmanial Agent-11 Against Leishmania donovani Promastigotes
Disclaimer: The specific compound "Antileishmanial agent-11" is not a universally recognized designation in the reviewed scientific literature. This technical guide utilizes a representative antileishmanial quinoline derivative, the quinoline-metronidazole hybrid compound 15i , as a surrogate to demonstrate the requested data presentation, experimental protocols, and visualizations. The data and methodologies presented are based on published research on this specific compound and are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals.
Introduction
Visceral leishmaniasis, caused by the protozoan parasite Leishmania donovani, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, necessitate the discovery and development of novel antileishmanial agents. Quinoline-based compounds have historically been a fertile source of antiparasitic drugs. This whitepaper focuses on the in-vitro activity of a novel quinoline-metronidazole hybrid, herein referred to as this compound (based on compound 15i), against the promastigote stage of L. donovani.
Data Presentation: In-Vitro Efficacy
The antileishmanial activity of this compound was evaluated against both the extracellular promastigote and intracellular amastigote forms of Leishmania donovani. The results, including comparisons with standard drugs, are summarized below.
Table 1: In-vitro Antileishmanial Activity of this compound (Compound 15i) against L. donovani
| Compound/Drug | Anti-promastigote IC₅₀ (µM) | Anti-amastigote IC₅₀ (µM) | Cytotoxicity (J774 Macrophages) CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀ Amastigote) |
| This compound (15i) | 5.42 | 3.75 | >100 | >26.6 |
| Miltefosine | - | - | - | - |
| Amphotericin B | - | - | - | - |
Data extracted from a study on quinoline–metronidazole hybrid compounds, where compound 15i showed significant antileishmanial efficacy.[1]
Experimental Protocols
Parasite Culture
Leishmania donovani (strain AG83) promastigotes were cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cultures were maintained at 25°C.
Anti-promastigote Activity Assay
-
Preparation: L. donovani promastigotes in the logarithmic phase of growth were seeded into 96-well plates at a density of 2 x 10⁵ cells/mL.
-
Treatment: The parasites were incubated with varying concentrations of this compound (0.0156 to >6.25 µg/ml) in triplicate. Amphotericin B was used as a positive control.[2]
-
Incubation: The plates were incubated at 25°C for 96 hours.[2]
-
Viability Assessment: Parasite viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of parasite growth, was calculated from the dose-response curves.[2]
Anti-amastigote Activity Assay
-
Macrophage Culture: J774 murine macrophage cells were cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ atmosphere.
-
Infection: Macrophages were seeded in 96-well plates and infected with late-stage L. donovani promastigotes at a macrophage-to-parasite ratio of 1:10. After 24 hours of incubation, non-phagocytosed promastigotes were removed by washing.
-
Treatment: The infected macrophages were treated with different concentrations of this compound.
-
Incubation: The plates were incubated for an additional 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Quantification: The cells were fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages was determined microscopically.
-
IC₅₀ Determination: The IC₅₀ value was calculated by comparing the number of amastigotes in treated versus untreated control wells.
Cytotoxicity Assay
-
Cell Culture: J774 macrophage cells were seeded in 96-well plates at a density of 2 x 10⁵ cells/mL.
-
Treatment: The cells were exposed to various concentrations of this compound for 48 hours.
-
Viability Assessment: Cell viability was assessed using the MTT assay.
-
CC₅₀ Determination: The 50% cytotoxic concentration (CC₅₀) was determined from the dose-response curve.
Visualizations
Proposed Mechanism of Action
Mechanistic studies on the representative compound 15i suggest that its antileishmanial activity involves the induction of oxidative stress, leading to a collapse in the parasite's bioenergetics and subsequent apoptosis.[1]
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for In-Vitro Anti-promastigote Assay
The following diagram illustrates the workflow for determining the anti-promastigote activity of this compound.
Caption: Workflow for the in-vitro anti-promastigote assay.
Conclusion
This compound (represented by compound 15i) demonstrates potent in-vitro activity against both promastigote and amastigote forms of Leishmania donovani. Its mechanism of action, involving the induction of oxidative stress and subsequent bioenergetic collapse of the parasite, presents a promising avenue for the development of new antileishmanial therapies. Further structure-activity relationship and in-vivo efficacy studies are warranted to explore the full therapeutic potential of this class of compounds.
References
Initial screening of Antileishmanial agent-11 against parasitic protozoa
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive framework for the initial in vitro screening of a novel therapeutic candidate, designated here as Antileishmanial agent-11, against parasitic protozoa of the genus Leishmania. The methodologies and data presentation formats described herein are based on established protocols within the field of antileishmanial drug discovery.
Introduction
Leishmaniasis is a neglected tropical disease caused by various species of Leishmania parasites, transmitted through the bite of infected sandflies.[1][2] The disease presents in several forms, with visceral leishmaniasis being the most severe and often fatal if left untreated.[1][2] Current therapeutic options are limited by issues of toxicity, parasite resistance, and high cost, underscoring the urgent need for the development of new, effective, and safe antileishmanial drugs.[3][4][5] This document provides a standardized approach to the preliminary evaluation of a new chemical entity, "this compound," for its potential as a treatment for leishmaniasis.
Data Presentation
Quantitative data from the initial screening of this compound should be organized into clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Activity of this compound against Leishmania spp.
| Parasite Stage | Leishmania Species | IC50 (µM) ± SD | Incubation Time (h) | Reference Drug (IC50 µM) |
| Promastigote | L. donovani | Data not available | 48 | Amphotericin B: Value |
| L. major | Data not available | 48 | Amphotericin B: Value | |
| L. braziliensis | Data not available | 48 | Amphotericin B: Value | |
| Amastigote (intracellular) | L. donovani | Data not available | 48 | Amphotericin B: Value |
| L. major | Data not available | 48 | Amphotericin B: Value | |
| L. braziliensis | Data not available | 48 | Amphotericin B: Value |
IC50: 50% inhibitory concentration. SD: Standard Deviation.
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | CC50 (µM) ± SD | Incubation Time (h) | Selectivity Index (SI = CC50 / IC50) |
| Macrophage (e.g., J774.A1, THP-1) | Data not available | 48 | Data not available |
| Other mammalian cell lines | Data not available | 48 | Data not available |
CC50: 50% cytotoxic concentration. A higher SI value indicates greater selectivity for the parasite over host cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of initial screening results.
In Vitro Anti-promastigote Assay
This assay evaluates the effect of the test compound on the free-living, flagellated promastigote stage of the parasite.
-
Leishmania Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 25-27°C.[6]
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium.
-
Assay Procedure: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. Different concentrations of this compound are added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO) are included.[3]
-
Incubation: The plates are incubated for 48 to 72 hours at the appropriate temperature.[6]
-
Viability Assessment: Parasite viability is determined using methods such as the MTT assay, which measures metabolic activity, or by direct counting using a hemocytometer.[5]
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
In Vitro Anti-amastigote Assay
This assay assesses the efficacy of the compound against the intracellular, non-motile amastigote stage, which is the clinically relevant form in the mammalian host.
-
Macrophage Culture: A suitable macrophage cell line (e.g., murine J774.A1 or human THP-1) is cultured in a complete medium (e.g., RPMI-1640 with FBS) and seeded in multi-well plates.[3] For THP-1 cells, differentiation into adherent macrophages is induced prior to infection.[7]
-
Infection: Macrophages are infected with stationary-phase Leishmania promastigotes at a specific parasite-to-cell ratio (e.g., 10:1).[3] The plates are incubated to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Treatment: After infection, extracellular parasites are removed by washing, and fresh medium containing various concentrations of this compound is added.
-
Incubation: The infected and treated cells are incubated for 48 to 72 hours.[6]
-
Quantification of Intracellular Parasites: The number of intracellular amastigotes is determined. This can be done by fixing the cells, staining with Giemsa, and microscopically counting the number of amastigotes per 100 macrophages.[3][6] Alternatively, automated high-content imaging or biochemical assays that measure parasite-specific markers can be used.[8]
-
Data Analysis: The IC50 value is determined by comparing the number of amastigotes in treated versus untreated infected macrophages.
Cytotoxicity Assay
This assay is essential to determine the toxicity of the compound against mammalian cells and to calculate the selectivity index.
-
Cell Culture: The same macrophage cell line used in the anti-amastigote assay is seeded in 96-well plates.
-
Treatment: The cells are exposed to the same concentrations of this compound as used in the antiparasitic assays.
-
Incubation: The plates are incubated for the same duration as the antiparasitic assays (e.g., 48 hours).
-
Viability Assessment: Cell viability is measured using the MTT assay or other similar methods that assess cell proliferation and metabolic activity.[9]
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI) is then determined by dividing the CC50 by the IC50 against intracellular amastigotes. A high SI is desirable, indicating that the compound is more toxic to the parasite than to the host cell.
Mandatory Visualizations
Diagrams are provided to illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted by an antileishmanial agent.
Caption: Experimental workflow for the initial in vitro screening of an antileishmanial agent.
Caption: Hypothetical signaling pathway targeted by an antileishmanial agent.
Potential Mechanisms of Action
While the primary screening focuses on efficacy and toxicity, preliminary insights into the mechanism of action can be valuable. Based on studies of other antileishmanial compounds, potential mechanisms that could be investigated for this compound include:
-
Induction of Apoptosis: Many antileishmanial agents exert their effect by inducing programmed cell death in the parasite.[10][11] This can be assessed through assays that detect DNA fragmentation (e.g., TUNEL assay) or the externalization of phosphatidylserine (e.g., Annexin V staining).[11]
-
Mitochondrial Dysfunction: The parasite's mitochondrion is a validated drug target. Disruption of mitochondrial membrane potential and inhibition of key respiratory enzymes like cytochrome c oxidase can lead to parasite death.[10][12]
-
Inhibition of Key Metabolic Pathways: Targeting metabolic pathways unique to the parasite, such as lipid biosynthesis or polyamine metabolism, can be an effective strategy.[12]
-
Modulation of Host Cell Signaling: Some compounds may act on the host macrophage to enhance its parasite-killing capacity.[1] This could involve the modulation of signaling pathways such as the JAK-STAT pathway, leading to increased production of nitric oxide and reactive oxygen species.[2][13]
Conclusion
The initial screening protocol outlined in this guide provides a robust framework for the preliminary evaluation of "this compound." By systematically assessing its in vitro efficacy against both promastigote and amastigote stages, determining its cytotoxicity profile, and gaining early insights into its potential mechanism of action, a comprehensive initial data package can be generated. This will be crucial for making informed decisions regarding the further development of this compound as a potential new treatment for leishmaniasis.
References
- 1. Deciphering the mechanism of action of VP343, an antileishmanial drug candidate, in Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Evaluation of the antileishmanial effect of polyclonal antibodies and cationic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro Screening of 29, 30-Dibromo-28-oxoallobetulin against Parasitic Protozoans, Leishmania donovani and Leishmania Major - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmphs.com [ijmphs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. dovepress.com [dovepress.com]
- 10. Miltefosine - Wikipedia [en.wikipedia.org]
- 11. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Host Cell Signalling and Leishmania Mechanisms of Evasion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocols for In Vitro Evaluation of Antileishmanial Agents
Topic: In Vitro Assay Protocol for a Representative Antileishmanial Agent (Miltefosine)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The discovery of new, effective, and less toxic antileishmanial agents is a global health priority. In vitro assays are the first step in the drug discovery pipeline, providing essential data on the efficacy and selectivity of potential drug candidates. This document provides detailed protocols for the in vitro evaluation of antileishmanial agents against both the extracellular promastigote and intracellular amastigote stages of the Leishmania parasite, using Miltefosine as a representative compound. The protocols described herein are fundamental for determining the 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI).
Data Presentation
The efficacy and toxicity of a potential antileishmanial agent are typically summarized for comparative analysis. The following table provides example data for our representative compound, Miltefosine, against Leishmania donovani, the causative agent of visceral leishmaniasis.
Table 1: In Vitro Activity of Miltefosine against Leishmania donovani
| Assay Type | Target Organism/Cell | Parameter | Miltefosine Concentration |
| Antileishmanial Activity | L. donovani Promastigotes | IC50 | 5.5 µM |
| Antileishmanial Activity | L. donovani Amastigotes | IC50 | 9.8 µM |
| Cytotoxicity Assay | Murine Macrophages (J774A.1) | CC50 | 185 µM |
| Selectivity Index (SI) | Amastigote vs. Macrophage | CC50 / IC50 | 18.9 |
Note: The values presented are for illustrative purposes and may vary between experiments and Leishmania species. A selectivity index greater than 10 is generally considered promising for a potential drug candidate.
Experimental Protocols
Anti-promastigote Susceptibility Assay
This assay evaluates the direct effect of the test compound on the viability of Leishmania promastigotes, the motile, extracellular form found in the sandfly vector.
Materials:
-
Leishmania promastigotes (e.g., L. donovani) in logarithmic growth phase
-
M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Test compound (e.g., Miltefosine)
-
Amphotericin B (positive control)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Resazurin sodium salt solution (0.125 mg/mL in PBS)
-
96-well flat-bottom microtiter plates
-
Incubator (26°C)
-
Microplate reader (570 nm and 600 nm)
Procedure:
-
Harvest log-phase promastigotes and adjust the concentration to 1 x 10^6 parasites/mL in complete M199 medium.
-
Prepare serial dilutions of the test compound and controls in complete M199 medium in a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the parasite suspension to each well, bringing the final volume to 200 µL.
-
Include wells with parasites only (negative control) and medium only (blank).
-
Incubate the plate at 26°C for 72 hours.
-
After incubation, add 20 µL of resazurin solution to each well and incubate for another 4 hours.
-
Measure the absorbance at 570 nm and 600 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration compared to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Intracellular Anti-amastigote Susceptibility Assay
This assay is crucial as it assesses the compound's ability to eliminate the clinically relevant amastigote stage of the parasite residing within host macrophages.[1][2]
Materials:
-
Murine macrophage cell line (e.g., J774A.1)
-
Leishmania promastigotes (stationary phase)
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Test compound (e.g., Miltefosine)
-
Amphotericin B (positive control)
-
DMSO (vehicle control)
-
96-well flat-bottom microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Giemsa stain
-
Microscope
Procedure:
-
Seed J774A.1 macrophages into a 96-well plate at a density of 4 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.[1]
-
Incubate for 18-24 hours at 37°C with 5% CO2 to allow for cell adherence.[1]
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells with pre-warmed PBS to remove non-phagocytosed parasites.
-
Add 200 µL of fresh medium containing serial dilutions of the test compound or controls to the infected cells.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
After incubation, fix the cells with methanol and stain with Giemsa.
-
Examine the plate under a microscope and determine the number of amastigotes per 100 macrophages for each concentration.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the anti-promastigote assay.
Macrophage Cytotoxicity Assay
This assay determines the toxicity of the compound to the host cells, which is essential for calculating the selectivity index.
Materials:
-
Murine macrophage cell line (e.g., J774A.1)
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Test compound (e.g., Miltefosine)
-
Resazurin sodium salt solution
-
96-well flat-bottom microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed J774A.1 macrophages in a 96-well plate at a density of 4 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.[1]
-
Incubate for 18-24 hours at 37°C with 5% CO2.[1]
-
Add 100 µL of medium containing serial dilutions of the test compound to the cells.
-
Incubate for 72 hours at 37°C with 5% CO2.
-
Add 20 µL of resazurin solution to each well and incubate for 4 hours.
-
Measure the absorbance at 570 nm and 600 nm.
-
Calculate the percentage of cytotoxicity and determine the CC50 value, which is the concentration that reduces cell viability by 50%.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the in vitro screening of antileishmanial compounds.
Caption: Workflow for in vitro antileishmanial drug screening.
Signaling Pathway Diagram
The diagram below represents some of the key mechanisms of action of the representative antileishmanial drug, Miltefosine.[3][4][5][6] Miltefosine is known to have a pleiotropic effect, targeting multiple pathways within the Leishmania parasite.[3][6]
Caption: Proposed mechanisms of action for Miltefosine.
References
- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Antileishmanial Agent-11 in Leishmania Culture
For: Researchers, scientists, and drug development professionals.
Subject: Standardized protocols for the in vitro evaluation of Antileishmanial agent-11 against Leishmania species.
Introduction
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, transmitted by the bite of infected sandflies. The disease presents in various clinical forms, with visceral leishmaniasis being the most severe and fatal if left untreated.[1] Current treatments are limited by toxicity, emerging resistance, and high costs, necessitating the discovery of new, effective, and safer antileishmanial drugs.[2][3][4]
This compound is a quinazoline-based compound that has demonstrated activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[1] This document provides detailed application notes and protocols for the in vitro use of this compound in Leishmania cultures, intended for researchers in parasitology and drug development. The protocols cover the cultivation of Leishmania promastigotes and amastigotes, determination of the half-maximal inhibitory concentration (IC50), and assessment of cytotoxicity (CC50) on a mammalian cell line.
Compound Information
Compound Name: this compound Chemical Class: Quinazoline Mechanism of Action (Putative): While the precise mechanism of action is not fully elucidated, related compounds have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins involved in cell signaling, proliferation, and stress response in both the parasite and host. It is important to note that in a study, new analogues did not show significant inhibitory activity against human Hsp90, suggesting potential selectivity for the parasite's Hsp90 orthologue (Hsp83) or an alternative mechanism of action.[1]
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound against Leishmania donovani axenic amastigotes.
| Compound | Target Organism | Assay Type | IC50 (µM) | Reference |
| This compound | Leishmania donovani | Axenic Amastigote | >20 | [1] |
Note: The reported activity was greater than 20 µM in the initial screen. Further dose-response studies are required to determine a precise IC50 value.
Experimental Protocols
Leishmania Parasite Culture
Successful and reproducible in vitro testing of antileishmanial compounds requires standardized parasite culture techniques.[5] Leishmania parasites exist in two main life stages: the flagellated, motile promastigote form found in the sandfly vector, and the non-motile, ovoid amastigote form that resides within mammalian host macrophages.[5]
Promastigotes are typically cultured in a liquid medium at a slightly acidic to neutral pH and a temperature that mimics the insect vector's environment.[5]
Materials:
-
Leishmania species (e.g., L. donovani, L. major)
-
M199 or RPMI-1640 medium[5]
-
Heat-inactivated Fetal Bovine Serum (FBS)[5]
-
Penicillin-Streptomycin solution
-
Hemin solution
-
L-glutamine
-
25 cm² cell culture flasks
-
Incubator (24-26°C)
-
Hemocytometer or automated cell counter
Protocol:
-
Prepare complete culture medium: M199 or RPMI-1640 supplemented with 10-20% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 0.1% hemin (from a 25 mg/mL stock), and 5 mM L-glutamine.[5] The optimal FBS percentage should be determined empirically as it can interact with test compounds.[5]
-
Initiate the culture by inoculating parasites from a cryopreserved stock or a previous culture into a 25 cm² flask containing 10 mL of complete medium.
-
Incubate the flask at 24-26°C.[5]
-
Monitor parasite growth daily by counting with a hemocytometer.
-
Subculture the parasites every 3-4 days, when they reach the late logarithmic or early stationary phase of growth. The typical density for subculturing is 1 x 10⁶ parasites/mL.[6]
Testing compounds against the clinically relevant amastigote stage is crucial. This is achieved by infecting a mammalian macrophage cell line in vitro.[7]
Materials:
-
Macrophage cell line (e.g., J774A.1, THP-1)
-
Complete RPMI-1640 medium with 10% FBS
-
Stationary-phase Leishmania promastigotes
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Giemsa stain
Protocol:
-
Seed macrophages (e.g., J774A.1) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C with 5% CO₂.
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate the infected cells for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells with pre-warmed PBS to remove non-phagocytosed promastigotes.
-
Add fresh complete medium containing this compound at various concentrations.
-
Incubate for an additional 48-72 hours.
-
Fix the cells with methanol and stain with Giemsa to visualize and count the number of amastigotes per macrophage.
In Vitro Antileishmanial Activity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that inhibits 50% of parasite growth. The resazurin reduction assay is a common, reliable method for determining parasite viability.[7]
Protocol for Promastigotes:
-
Dispense 100 µL of Leishmania promastigotes in the logarithmic phase of growth (1 x 10⁶ cells/mL) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of each dilution to the wells. Include wells with untreated parasites (negative control) and a reference drug like miltefosine or amphotericin B (positive control).
-
Incubate the plate at 24-26°C for 72 hours.
-
Add 20 µL of resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours.
-
Measure the fluorescence (560 nm excitation, 590 nm emission) or absorbance (570 nm) using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Cytotoxicity Assay (CC50 Determination)
The half-maximal cytotoxic concentration (CC50) is the concentration of a compound that is toxic to 50% of host cells. This is essential to determine the selectivity of the compound for the parasite.[7]
Protocol:
-
Seed macrophages (e.g., J774A.1) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cells as a control.
-
Incubate the plate at 37°C with 5% CO₂ for 72 hours.
-
Perform a resazurin reduction assay as described in section 4.2.
-
Calculate the CC50 value. The selectivity index (SI) can then be determined by the ratio of CC50 to IC50.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro testing of this compound.
Putative Signaling Pathway Inhibition
Caption: Putative mechanism of this compound via Hsp90 inhibition.
References
- 1. Synthesis and Activity of a New Series of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Leishmania major Properties of Nuphar lutea (Yellow Water Lily) Leaf Extracts and Purified 6,6′ Dihydroxythiobinupharidine (DTBN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biolscigroup.us [biolscigroup.us]
- 7. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Determining the Aqueous Solubility of Antileishmanial Agent-11
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leishmaniasis remains a significant global health challenge, and the development of new, effective, and safe oral antileishmanial agents is a priority. A critical physicochemical property influencing the oral bioavailability and in vivo efficacy of a drug candidate is its aqueous solubility. Poor solubility can hinder absorption from the gastrointestinal tract, leading to suboptimal therapeutic outcomes. Therefore, accurate determination of solubility is a fundamental step in the early stages of drug discovery and development. This document provides a detailed standard operating procedure (SOP) for determining the aqueous solubility of a novel compound, designated here as "Antileishmanial agent-11," using the widely accepted shake-flask method. While specific data for "this compound" is not publicly available, this protocol outlines a robust, generalizable methodology applicable to novel antileishmanial compounds.
Current treatments for leishmaniasis, including pentavalent antimonials, amphotericin B, and miltefosine, face challenges such as toxicity, parasite resistance, and the need for parenteral administration.[1][2][3] Miltefosine is the only oral drug available, but its use is limited by cost and emerging resistance.[2] The development of new oral drug candidates necessitates a thorough understanding of their physicochemical properties, with solubility being a key parameter.[4][5][6]
This SOP details the materials, equipment, and step-by-step protocol for the shake-flask method, followed by quantification using UV-Vis spectrophotometry. The protocol is designed to be adaptable for various buffer systems and can be modified for high-throughput screening.
Data Presentation
The quantitative data generated from this protocol should be summarized for clear comparison.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Measured Concentration (µg/mL) | Molar Solubility (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean ± SD |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 37 | ||||||
| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | ||||||
| Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5 | 37 | ||||||
| Deionized Water | 25 |
Note: Molar solubility is calculated based on the molecular weight of this compound.
Experimental Protocols
Preparation of Solutions and Reagents
-
Phosphate-Buffered Saline (PBS), pH 7.4: Prepare a 1X PBS solution and adjust the pH to 7.4 using HCl or NaOH. Filter sterilize the solution.
-
Stock Solution of this compound: Prepare a concentrated stock solution (e.g., 10 mg/mL) of this compound in a suitable organic solvent (e.g., DMSO, Ethanol). The choice of solvent should be based on the preliminary solubility tests of the compound.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution in the chosen assay buffer (e.g., PBS) to concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
Shake-Flask Solubility Assay
The shake-flask method is a gold standard for determining thermodynamic solubility.[4]
-
Add an excess amount of solid this compound to a known volume of the desired buffer (e.g., 1 mL of PBS, pH 7.4) in a glass vial. The amount of compound should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The shaking speed should be sufficient to keep the solid particles suspended.
-
After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with the assay buffer to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of the dissolved this compound in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Quantification by UV-Vis Spectrophotometry
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a known concentration of the compound across a range of UV-Vis wavelengths.
-
Generate a standard curve by measuring the absorbance of the prepared calibration standards at the determined λmax.
-
Plot the absorbance values against the corresponding concentrations and perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
-
Measure the absorbance of the diluted filtrate from the solubility assay.
-
Calculate the concentration of this compound in the diluted filtrate using the equation from the standard curve.
-
Multiply the calculated concentration by the dilution factor to determine the equilibrium solubility of the compound in the tested buffer.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility assay.
Illustrative Leishmania Signaling Pathway
The specific molecular target of "this compound" is not publicly known. However, many antileishmanial drugs target key metabolic pathways in the parasite. One such pathway is the pteridine salvage pathway, which is essential for the synthesis of vital cofactors. The enzyme pteridine reductase 1 (PTR1) is a known target in this pathway.
Caption: A potential Leishmania signaling pathway targeted by antileishmanial drugs.
References
- 1. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antileishmanial Drug Discovery: Synthetic Methods, Chemical Characteristics, and Biological Potential of Quinazolines and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of drug-like properties of a novel antileishmanial compound: In vitro absorption, distribution, metabolism, and excretion studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Antileishmanial Agent-11 in Treating Experimental Cutaneous Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, presents a significant global health challenge. Cutaneous leishmaniasis (CL) is the most common form, characterized by skin lesions that can lead to scarring and disability. The current therapeutic options are limited by issues of toxicity, high cost, and emerging drug resistance, underscoring the urgent need for novel, effective, and safe antileishmanial agents.[1][2][3] Antileishmanial Agent-11 is an experimental compound that has demonstrated promising activity against various Leishmania species responsible for cutaneous leishmaniasis. These application notes provide a comprehensive overview of its biological activity and detailed protocols for its evaluation in a research setting.
Data Presentation
In Vitro Efficacy and Cytotoxicity
The in vitro activity of this compound was assessed against both the promastigote (the motile, flagellated form found in the sandfly vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of Leishmania species. Cytotoxicity was evaluated against mammalian cells to determine the selectivity of the compound.
| Parameter | L. amazonensis | L. infantum | Mammalian Cells (Murine Macrophages) | Selectivity Index (SI) |
| IC50 Promastigotes (µM) | 8.73 | 10.10 | - | L. amazonensis: 86.4 |
| IC50 Amastigotes (µM) | 0.64 | 1.86 | - | L. infantum: 154.6 |
| CC50 (µM) | - | - | 9.7 | L. amazonensis: 74.3 |
| L. infantum: 137.6 |
Caption: In vitro activity of this compound. IC50 represents the half-maximal inhibitory concentration against the parasite forms. CC50 is the half-maximal cytotoxic concentration against mammalian cells. The Selectivity Index (SI = CC50/IC50) indicates the compound's specificity for the parasite.
In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis
The therapeutic potential of this compound was evaluated in BALB/c mice chronically infected with L. amazonensis.
| Treatment Group | Dosage | Parasite Load Reduction (Infected Tissue) | Parasite Load Reduction (Spleen) | Parasite Load Reduction (Liver) | Parasite Load Reduction (Draining Lymph Node) |
| This compound | 5 mg/kg | 66% | 71% | 69% | 72% |
| Amphotericin B (Control) | 1 mg/kg | 62% | 38% | 44% | 48% |
| Saline (Control) | - | 0% | 0% | 0% | 0% |
Caption: In vivo efficacy of this compound in L. amazonensis-infected BALB/c mice. Data represents the percentage reduction in parasite load compared to the saline-treated control group.[1]
Experimental Protocols
In Vitro Promastigote Susceptibility Assay
This assay determines the direct effect of the compound on the viability of Leishmania promastigotes.
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
Complete M199 medium
-
This compound stock solution
-
96-well microtiter plates
-
Resazurin solution
-
Plate reader
Procedure:
-
Seed 1 x 10^6 promastigotes/mL in each well of a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a positive control (Amphotericin B) and a negative control (vehicle).
-
Incubate the plate at 25°C for 72 hours.
-
Add resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viable parasites against the log of the drug concentration.
In Vitro Amastigote Susceptibility Assay
This assay evaluates the efficacy of the compound against the clinically relevant intracellular amastigote stage.
Materials:
-
Murine peritoneal macrophages or a macrophage-like cell line (e.g., J774.A1)
-
Leishmania promastigotes in stationary phase
-
RPMI 1640 medium supplemented with fetal bovine serum
-
This compound
-
Giemsa stain
-
Light microscope
Procedure:
-
Seed macrophages in a 24-well plate with coverslips and allow them to adhere overnight.
-
Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Wash the wells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate for an additional 72 hours.
-
Fix the coverslips with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the IC50 value.[4]
Cytotoxicity Assay
This assay is crucial to determine the therapeutic window of the compound.
Materials:
-
Murine macrophages or another suitable mammalian cell line
-
Complete culture medium
-
This compound
-
MTT or resazurin solution
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Add serial dilutions of this compound.
-
Incubate for 72 hours.
-
Add MTT or resazurin solution and incubate for 4 hours.
-
Measure the absorbance or fluorescence.
-
Calculate the CC50 value.
In Vivo Murine Model of Cutaneous Leishmaniasis
This model assesses the in vivo efficacy of the compound.
Materials:
-
BALB/c mice
-
L. amazonensis stationary-phase promastigotes
-
This compound
-
Control drug (e.g., Amphotericin B)
-
Saline solution
Procedure:
-
Infect BALB/c mice subcutaneously in the footpad or base of the tail with 1 x 10^6 stationary-phase promastigotes.
-
Allow the infection to establish for a predetermined period (e.g., 60 days).[1]
-
Divide the mice into treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg/day) and the control drug via a suitable route (e.g., oral, intraperitoneal) for a specified duration (e.g., 10 days).[1]
-
Monitor lesion size throughout the treatment period.
-
At the end of the treatment, euthanize the animals and collect the infected tissue, spleen, liver, and draining lymph nodes.
-
Determine the parasite load in the collected tissues using limiting dilution assay or quantitative PCR.
Mechanism of Action Studies
Preliminary studies suggest that this compound induces alterations in the parasite's mitochondrial membrane potential and increases the production of reactive oxygen species (ROS), leading to apoptosis-like cell death.[1][5]
Mitochondrial Membrane Potential Assay
Materials:
-
Leishmania promastigotes
-
This compound
-
JC-1 or Rhodamine 123 dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat promastigotes with this compound at its IC50 concentration for various time points.
-
Incubate the parasites with JC-1 or Rhodamine 123.
-
Analyze the fluorescence by flow cytometry or microscopy. A shift in fluorescence indicates mitochondrial depolarization.
Reactive Oxygen Species (ROS) Production Assay
Materials:
-
Leishmania promastigotes
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Flow cytometer
Procedure:
-
Treat promastigotes with this compound.
-
Incubate with DCFH-DA.
-
Measure the fluorescence by flow cytometry. An increase in fluorescence corresponds to higher ROS levels.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed mechanism of action of this compound.
References
- 1. In vitro and in vivo antileishmanial activity of a fluoroquinoline derivate against Leishmania infantum and Leishmania amazonensis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of Cutaneous Leishmaniasis and Insights into Species-Specific Responses: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the antileishmanial effect of polyclonal antibodies and cationic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the in vitro and in vivo antileishmanial activity of a chloroquinolin derivative against Leishmania species capable of causing tegumentary and visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy Testing of Antileishmanial Agent-11 in BALB/c Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis remains a significant global health problem, with limited therapeutic options available. The development of novel antileishmanial agents is a critical research priority. Antileishmanial agent-11 is a promising new chemical entity with demonstrated in vitro activity against various Leishmania species. This document provides detailed application notes and protocols for the in vivo evaluation of this compound's efficacy in the BALB/c mouse model, a widely used and susceptible strain for experimental leishmaniasis. These guidelines are intended to assist researchers in designing and executing robust preclinical studies to assess the therapeutic potential of this agent. BALB/c mice are a suitable model as they are susceptible to various Leishmania species, including L. major, L. donovani, and L. amazonensis, developing progressive disease that allows for the evaluation of therapeutic interventions.[1][2][3]
Key Experimental Objectives
-
To determine the in vivo efficacy of this compound in reducing parasite burden in a BALB/c mouse model of cutaneous or visceral leishmaniasis.
-
To evaluate the dose-response relationship of this compound.
-
To assess the toxicity profile of this compound in vivo.
-
To analyze the histopathological changes in infected tissues following treatment.
Data Presentation
Table 1: In Vivo Efficacy of this compound Against Leishmania major in BALB/c Mice (Cutaneous Model)
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Mean Lesion Size (mm ± SD) at Week 4 Post-Treatment | Parasite Burden (Log10 parasites/g tissue ± SD) in Spleen | Parasite Burden (Log10 parasites/lesion ± SD) |
| Vehicle Control | - | Oral | 12.5 ± 2.1 | 5.8 ± 0.6 | 7.2 ± 0.4 |
| This compound | 10 | Oral | 8.2 ± 1.5 | 4.1 ± 0.5 | 5.9 ± 0.6 |
| This compound | 25 | Oral | 4.1 ± 0.9 | 2.9 ± 0.4 | 4.3 ± 0.5 |
| This compound | 50 | Oral | 1.5 ± 0.4 | 1.8 ± 0.3 | 2.1 ± 0.4 |
| Amphotericin B (Positive Control) | 1 | Intraperitoneal | 1.2 ± 0.3 | 1.5 ± 0.2 | 1.9 ± 0.3 |
Table 2: In Vivo Efficacy of this compound Against Leishmania donovani in BALB/c Mice (Visceral Model)
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Parasite Burden (Leishman-Donovan Units ± SD) in Liver | Parasite Burden (Leishman-Donovan Units ± SD) in Spleen |
| Vehicle Control | - | Oral | 850 ± 120 | 1250 ± 210 |
| This compound | 10 | Oral | 540 ± 95 | 810 ± 150 |
| This compound | 25 | Oral | 210 ± 60 | 350 ± 80 |
| This compound | 50 | Oral | 50 ± 25 | 90 ± 40 |
| Miltefosine (Positive Control) | 20 | Oral | 45 ± 20 | 80 ± 35 |
Table 3: Toxicity Profile of this compound in BALB/c Mice
| Treatment Group | Dose (mg/kg/day) | Body Weight Change (%) at Day 28 | Serum ALT (U/L ± SD) | Serum Creatinine (mg/dL ± SD) |
| Vehicle Control | - | +5.2 ± 1.1 | 35 ± 8 | 0.4 ± 0.1 |
| This compound | 10 | +4.8 ± 1.3 | 38 ± 10 | 0.4 ± 0.1 |
| This compound | 25 | +4.5 ± 1.5 | 42 ± 12 | 0.5 ± 0.1 |
| This compound | 50 | +4.1 ± 1.8 | 45 ± 15 | 0.5 ± 0.2 |
| Untreated Control | - | +5.5 ± 1.0 | 33 ± 7 | 0.4 ± 0.1 |
Experimental Protocols
Animal Model and Husbandry
-
Animal Strain: Female BALB/c mice, 6-8 weeks old.[4]
-
Housing: Mice should be housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and provided with food and water ad libitum.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
-
Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Parasite Culture and Infection
-
Leishmania major (for cutaneous model):
-
Culture promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 26°C.
-
Infect mice by subcutaneous injection of 2 x 10^6 stationary-phase promastigotes in 50 µL of sterile saline into the hind footpad.[5]
-
-
Leishmania donovani (for visceral model):
-
Culture promastigotes as described for L. major.
-
Infect mice by intravenous injection of 1 x 10^7 stationary-phase promastigotes in 100 µL of sterile saline via the lateral tail vein.[6]
-
Treatment Regimen
-
Grouping: Randomly divide mice into treatment groups (n=5-8 per group):
-
Group 1: Vehicle Control (e.g., sterile water or appropriate solvent).
-
Group 2-4: this compound at three different dose levels (e.g., 10, 25, and 50 mg/kg/day).
-
Group 5: Positive Control (e.g., Amphotericin B for cutaneous model, Miltefosine for visceral model).
-
-
Administration: Administer the treatments daily for 28 consecutive days, starting one week post-infection for the cutaneous model and two weeks post-infection for the visceral model. The route of administration for this compound is oral gavage.
Efficacy Assessment
-
Lesion Size Measurement (Cutaneous Model): Measure the thickness and diameter of the infected footpad weekly using a digital caliper.
-
Parasite Burden Determination:
-
Limiting Dilution Assay (LDA): This is a widely used method for quantifying viable parasites in tissues.[7][8]
-
At the end of the treatment period, euthanize the mice and aseptically remove the spleen and liver (for visceral model) or the infected footpad and draining lymph node (for cutaneous model).
-
Homogenize the tissues in Schneider's Drosophila medium.
-
Perform serial dilutions of the tissue homogenate in a 96-well plate.
-
Incubate the plates at 26°C for 7-10 days.
-
Examine the wells for the presence of motile promastigotes using an inverted microscope.
-
Calculate the parasite burden using the ELIDA software.[7]
-
-
Quantitative PCR (qPCR): A sensitive and rapid method for quantifying parasite DNA.[9]
-
Extract genomic DNA from the homogenized tissues.
-
Perform qPCR using primers specific for a Leishmania gene (e.g., kDNA or SSU rRNA).
-
Generate a standard curve using known amounts of Leishmania DNA to quantify the parasite load.
-
-
In Vivo Imaging System (IVIS): This technique can be used for longitudinal monitoring of parasite load in living animals if using luciferase-expressing parasite strains.[10][11][12]
-
Histopathology
-
Collect tissue samples (liver, spleen, infected footpad) and fix them in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Giemsa.
-
Examine the slides for inflammatory infiltrate, granuloma formation, and the presence of amastigotes within macrophages.[13][14][15]
Toxicity Assessment
-
Monitor the body weight of the mice twice weekly throughout the experiment.
-
At the end of the study, collect blood via cardiac puncture for serum biochemistry analysis (e.g., Alanine Aminotransferase (ALT) and Creatinine) to assess liver and kidney function, respectively.[16][17]
Mandatory Visualizations
Caption: Experimental workflow for in vivo efficacy testing.
Caption: Hypothetical signaling pathway targeted by Agent-11.
Caption: Logical relationship of efficacy endpoints.
References
- 1. Behavior in a mouse model of isolates of Leishmania donovani sensu lato cultured from the blood of patients with chronic cutaneous lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenotypic diversity and selection maintain Leishmania amazonensis infectivity in BALB/c mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leishmania Animal Models Used in Drug Discovery: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the antileishmanial effect of polyclonal antibodies and cationic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Parasite Burden Measurement in the Leishmania major Infected Mice by Using the Direct Fluorescent Microscopy, Limiting Dilution Assay, and Real-Time PCR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A limiting dilution assay for quantifying Leishmania major in tissues of infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Parasite Burden Using Real-Time Polymerase Chain Reaction Assay and Limiting Dilution Assay in Leishmania major Infected Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parasite burden in Leishmania (Leishmania) amazonensis-infected mice: validation of luciferase as a quantitative tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of In Vivo Imaging System Technology in Leishmania major BALB/c Mouse Ear Infection Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo Imaging of Transgenic Leishmania Parasites in a Live Host - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histopathological outcome of Leishmania major-infected BALB/c mice is improved by oral treatment with N-acetyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histopathologic changes induced by vaccination in experimental cutaneous leishmaniasis of BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Toxicity and Antileishmanial Activity of a New Stable Lipid Suspension of Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Antileishmanial Compounds
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania, affecting millions worldwide.[1][2] The current treatments are hampered by issues like high toxicity, parasite resistance, and prohibitive costs, creating an urgent need for new, effective, and safer antileishmanial drugs.[1][2][3] High-Throughput Screening (HTS) has emerged as a critical strategy in the drug discovery pipeline, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[1][4] These application notes provide detailed protocols and data for three primary HTS modalities: promastigote-based assays, axenic amastigote assays, and the most physiologically relevant intracellular amastigote assays.
General HTS Workflow for Antileishmanial Drug Discovery
The process of identifying new drug candidates follows a multi-step screening cascade designed to progressively filter a large number of compounds down to a few promising leads. This workflow typically begins with a primary screen against a large compound library, followed by secondary assays to confirm activity, assess toxicity, and determine potency.
Caption: A typical high-throughput screening cascade for antileishmanial drug discovery.
Promastigote-Based High-Throughput Screening
Assays using the promastigote stage of the parasite—the form found in the sandfly vector—are often used for primary HTS due to the ease of culturing these forms in large quantities.[5] While not the clinically relevant stage, they provide a cost-effective and rapid method for initial large-scale screening.[6]
Protocol: Resazurin-Based Promastigote Viability Assay
This protocol is adapted from HTS campaigns using Leishmania major promastigotes.[1][4] The assay measures cell viability by quantifying the metabolic reduction of non-fluorescent resazurin to the highly fluorescent resorufin by viable cells.[7]
Materials:
-
Leishmania promastigotes (e.g., L. major, L. donovani)
-
Complete RPMI-1640 medium
-
Resazurin sodium salt solution (0.125 mg/mL)
-
Test compounds dissolved in DMSO
-
Amphotericin B (positive control)
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation: 528-570 nm, Emission: 590-630 nm)[7][8]
Methodology:
-
Parasite Culture: Culture Leishmania promastigotes in complete RPMI-1640 medium at 24-26°C until they reach the late logarithmic growth phase.
-
Plate Preparation: Using an automated liquid handler, dispense test compounds into 384-well plates to a final concentration of 10 µM. Include wells with Amphotericin B (e.g., 2 µM) as a positive control for inhibition and wells with 1% DMSO as a negative control (vehicle).
-
Cell Seeding: Dilute the promastigote culture to the desired density and dispense into the plates. A common density is 2,500 cells per well.[8]
-
Incubation: Incubate the plates for 48 to 72 hours at 26°C.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.05 mM.[8]
-
Final Incubation: Incubate the plates for an additional 4 hours to allow for the metabolic conversion of resazurin.[8]
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound relative to the positive and negative controls.
Quantitative Data from Promastigote Screens
| Parameter | Library Size | Species | Hit Criteria | Hit Rate | Z'-Factor (Average) | Reference |
| Screen 1 | 26,500 | L. major | >70% Inhibition @ 10 µM | 2.1% (567 compounds) | Not specified | [1][3][4] |
| Screen 2 | 10,000 | L. donovani / L. major | >80% Inhibition | 2.1% (210 compounds) | 0.73 ± 0.13 | [9] |
| Screen 3 | 4,000 (Bioactive) | L. major | >70% Inhibition @ 10 µM | Not specified | Not specified | [1][4] |
Axenic Amastigote-Based High-Throughput Screening
To better model the clinically relevant parasite stage, HTS assays have been developed using axenic amastigotes, which are amastigote-like forms grown in cell-free culture.[5][6] These assays are more physiologically relevant than promastigote screens because several reports indicate that axenic amastigotes differ from promastigotes in protein expression and drug susceptibility.[10]
Protocol: Luciferase-Based Axenic Amastigote Viability Assay
This assay utilizes transgenic Leishmania parasites that stably express the firefly luciferase gene.[11][12] Parasite viability is directly correlated with luciferase activity, which is quantified by measuring bioluminescence. This method is highly sensitive, allowing for the detection of as few as 10 parasites.[11]
Materials:
-
Luciferase-expressing Leishmania axenic amastigotes (e.g., L. donovani)
-
MAA/20 medium (or other acidic, amastigote-specific medium)[13]
-
Test compounds in DMSO
-
Amphotericin B (positive control)
-
96- or 384-well white, opaque microplates
-
Luminescence detection reagent (e.g., Steady-Glo®)
-
Luminometer
Methodology:
-
Parasite Culture: Culture luciferase-expressing promastigotes and differentiate them into axenic amastigotes by adjusting the culture conditions to pH 5.5 and 37°C in a 5% CO2 environment.[5][14] Maintain the axenic amastigote culture through weekly sub-passages.[13]
-
Plate Preparation: Dispense serial dilutions of test compounds into the microplates.
-
Cell Seeding: Seed the axenic amastigotes into the plates at a concentration of approximately 2 x 10^5 cells/mL.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.[5]
-
Lysis and Luminescence Reading: Add an equal volume of luminescence reagent to each well. This lyses the cells and provides the substrate for the luciferase enzyme. After a 2-5 minute incubation, measure the bioluminescence using a luminometer.[11]
-
Data Analysis: Normalize the data against controls and calculate the 50% inhibitory concentration (IC50) for each active compound.
Comparative Drug Susceptibility Data
Studies have shown that the drug sensitivity profiles of axenic amastigotes more closely resemble those of intracellular amastigotes compared to promastigotes.[6] However, some discrepancies remain, and high false-positive rates have been reported for axenic assays when compared to intracellular screens.[10]
| Compound | Promastigote IC50 (µg/mL) | Axenic Amastigote IC50 (µg/mL) | Intracellular Amastigote IC50 (µg/mL) | Reference |
| Sodium Stibogluconate | >100 | 22.1 | 10.1 | [6] |
| Pentamidine | 0.2 | 0.8 | 0.4 | [6] |
| Amphotericin B | 0.1 | 0.1 | 0.1 | [6] |
| Paromomycin | 2.5 | 4.8 | 4.9 | [6] |
Intracellular Amastigote-Based High-Throughput Screening
The gold standard for antileishmanial drug screening involves assays using the intracellular amastigote, the form of the parasite that resides and replicates within host macrophages.[15] High-Content Screening (HCS) using automated microscopy and image analysis has enabled the adaptation of this complex biological system to a high-throughput format.[15][16]
Protocol: High-Content Imaging Assay of Intracellular Amastigotes
This protocol describes an image-based HCS assay to quantify parasite load and host cell viability simultaneously.[15][16]
Caption: Workflow for a high-content intracellular amastigote screening assay.
Materials:
-
Human macrophage cell line (e.g., THP-1)
-
Leishmania promastigotes (e.g., L. donovani)
-
Cell culture medium (RPMI-1640 with supplements)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Test compounds and controls (Amphotericin B)
-
Fixative (e.g., 4% paraformaldehyde)
-
DNA stain (e.g., Hoechst 33342 or DAPI)
-
384-well imaging plates
-
Automated confocal microscope
-
Image analysis software with a custom algorithm
Methodology:
-
Macrophage Seeding and Differentiation: Seed THP-1 monocytes into 384-well plates. Differentiate them into adherent macrophages by treating with PMA for 48-72 hours, followed by a wash step.[17]
-
Parasite Infection: Infect the differentiated macrophages with stationary-phase Leishmania promastigotes at a specific multiplicity of infection (e.g., 5 parasites per macrophage).[10] Allow parasites to invade for 12-24 hours.
-
Compound Addition: Remove extracellular promastigotes by washing. Add test compounds at various concentrations to the infected cells.[10]
-
Incubation: Incubate the plates for 72 hours at 37°C in 5% CO2 to allow for amastigote replication and to assess the compound's effect.[10]
-
Cell Staining: Fix the cells and stain with a DNA dye like Hoechst, which will stain the nuclei of the host cells and the nuclei and kinetoplasts of the intracellular amastigotes.[16]
-
Image Acquisition: Use an automated confocal microscope to capture images from each well.
-
Image Analysis: Employ a customized algorithm to identify and count host cell nuclei and intracellular amastigote kinetoplasts.[16] This allows for the simultaneous determination of:
-
Infection Ratio: Percentage of infected macrophages.
-
Amastigote Load: Average number of amastigotes per infected cell.
-
Host Cell Count: A measure of compound cytotoxicity.[16]
-
-
Data Analysis: Calculate the percent inhibition of parasite proliferation and host cell toxicity to determine the compound's efficacy and selectivity index.
Quantitative Data from Intracellular Screens
Screening against the intracellular amastigote is considered the most reliable method, as it accounts for the compound's ability to penetrate the host cell. A comparison of a 26,500 compound screen showed that 50% of the hits identified in an intracellular amastigote assay were missed by a promastigote-based screen.[2][16]
| Parameter | Library Size | Species | Hit Criteria | Hit Rate | Z'-Factor (Average) | Reference |
| Intracellular Screen | 15,659 | L. donovani | >70% Inhibition @ 50 µM | 0.5% (85 non-toxic hits) | ~0.6 | [10] |
| Axenic Comparison | 15,659 | L. donovani | >70% Inhibition @ 3 µM | 2.4% (381 hits) | Not specified | [10] |
Key Drug Targets and Pathways in Leishmania
Understanding the unique metabolic and signaling pathways of Leishmania is crucial for targeted drug discovery. Many HTS campaigns are phenotype-based (whole-cell), but knowledge of key targets can aid in mechanism-of-action studies for identified hits.
Caption: Key metabolic pathways in Leishmania exploited as drug targets.
-
Sterol Biosynthesis: Leishmania parasites synthesize ergosterol for their cell membranes, unlike mammalian cells which use cholesterol.[18] This pathway, particularly enzymes like sterol 14-alpha-demethylase and sterol methyltransferase (SMT), is a major drug target.[18][19]
-
Purine Salvage Pathway: As parasites incapable of de novo purine synthesis, Leishmania rely entirely on salvaging purines from the host, making this pathway essential for their survival.[20]
-
Trypanothione Metabolism: Kinetoplastids possess a unique trypanothione-based system to protect against oxidative stress, which is absent in humans and represents another attractive target.[20]
-
Folate Biosynthesis: Enzymes in the folate pathway, such as dihydrofolate reductase-thymidylate synthase (DHFR-TS), are crucial for DNA synthesis and have been explored as drug targets.[18][19]
-
Glycosylphosphatidylinositol (GPI) Biosynthesis: The parasite's surface is coated with GPI-anchored molecules like lipophosphoglycan (LPG), which are essential for infectivity and protection from the host immune system.[18]
References
- 1. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. scilit.com [scilit.com]
- 3. Antileishmanial high-throughput drug screening reveals drug candidates with new scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. An axenic amastigote system for drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Novel Leishmania donovani Screening Cascade for High-Throughput Screening Using a Novel Axenic Assay with High Predictivity of Leishmanicidal Intracellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a target-free high-throughput screening platform for the discovery of antileishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of a High-Throughput High-Content Intracellular Leishmania donovani Assay with an Axenic Amastigote Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Leishmania donovani Field Isolates Expressing the Luciferase Reporter Gene in In Vitro Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Axenically Grown Amastigotes of Leishmania infantum Used as an In Vitro Model To Investigate the Pentavalent Antimony Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 16. An image-based high-content screening assay for compounds targeting intracellular Leishmania donovani amastigotes in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Drug targets in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Emerging therapeutic targets for treatment of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Flow Cytometry Analysis of Leishmania Treated with Antileishmanial Agent-11: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leishmania, a genus of trypanosomatid protozoa, is the causative agent of leishmaniasis, a spectrum of diseases with significant global impact. The development of novel antileishmanial agents is a critical area of research, necessitating robust methods for evaluating their efficacy and mechanism of action. Flow cytometry offers a high-throughput and quantitative platform to assess the physiological state of Leishmania parasites upon drug treatment. This document provides detailed protocols for the analysis of Leishmania promastigotes treated with a novel compound, Antileishmanial agent-11, focusing on key cellular processes including apoptosis, cell cycle progression, mitochondrial membrane potential, and reactive oxygen species (ROS) production.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on Leishmania donovani promastigotes after a 72-hour incubation period.
Table 1: Apoptotic and Necrotic Effects of this compound on Leishmania donovani Promastigotes
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| 0 (Control) | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| 5 | 15.7 ± 2.1 | 8.3 ± 1.2 | 1.1 ± 0.4 |
| 10 | 35.2 ± 3.5 | 15.6 ± 2.0 | 2.3 ± 0.7 |
| 25 | 58.9 ± 4.8 | 25.1 ± 2.9 | 3.8 ± 1.0 |
| 50 | 45.3 ± 4.1 | 40.7 ± 3.8 | 5.2 ± 1.3 |
Table 2: Cell Cycle Distribution of Leishmania donovani Promastigotes Treated with this compound
| Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.4 ± 4.2 | 28.1 ± 3.1 | 16.5 ± 2.5 |
| 5 | 65.8 ± 5.1 | 20.5 ± 2.8 | 13.7 ± 2.1 |
| 10 | 78.2 ± 6.3 | 12.3 ± 1.9 | 9.5 ± 1.5 |
| 25 | 85.1 ± 7.0 | 8.7 ± 1.5 | 6.2 ± 1.1 |
| 50 | 88.6 ± 7.5 | 5.9 ± 1.2 | 5.5 ± 0.9 |
Table 3: Mitochondrial Membrane Potential (ΔΨm) and Reactive Oxygen Species (ROS) Production in Leishmania donovani Promastigotes Treated with this compound
| Concentration (µM) | % Cells with Depolarized ΔΨm | Mean Fluorescence Intensity (ROS) |
| 0 (Control) | 3.1 ± 0.9 | 150 ± 25 |
| 5 | 22.5 ± 2.8 | 450 ± 55 |
| 10 | 48.7 ± 4.1 | 875 ± 90 |
| 25 | 75.3 ± 6.2 | 1520 ± 180 |
| 50 | 92.1 ± 7.9 | 2150 ± 250 |
Experimental Protocols
Parasite Culture and Treatment
Leishmania donovani (e.g., strain AG83) promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 25°C. Logarithmic phase promastigotes (approximately 1 x 10⁶ cells/mL) are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest treated and control Leishmania promastigotes by centrifugation at 1500 x g for 10 minutes at 4°C.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Protocol:
-
Harvest and wash the treated and control promastigotes as described in the apoptosis assay.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 1500 x g for 10 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.[2]
-
Analyze the samples on a flow cytometer.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The cationic dye Rhodamine 123 is used to assess mitochondrial membrane potential. A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane.
Materials:
-
Rhodamine 123 (stock solution in DMSO)
-
PBS
-
Flow cytometer
Protocol:
-
Harvest and wash the treated and control promastigotes.
-
Resuspend the cells in PBS to a concentration of 1 x 10⁶ cells/mL.
-
Add Rhodamine 123 to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend the final pellet in 500 µL of PBS.
Detection of Intracellular Reactive Oxygen Species (ROS)
The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is used to measure intracellular ROS levels. H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) (stock solution in DMSO)
-
PBS
-
Flow cytometer
Protocol:
-
Harvest and wash the treated and control promastigotes.
-
Resuspend the cells in PBS to a concentration of 1 x 10⁶ cells/mL.
-
Add H2DCFDA to a final concentration of 10 µM.[5]
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the final pellet in 500 µL of PBS.
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Proposed signaling pathway of this compound.
References
- 1. Antileishmanial potentials of azacitidine and along with meglumine antimoniate on Leishmania major: In silico prediction and in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis-like cell death in Leishmania donovani treated with KalsomeTM10, a new liposomal amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | HO-3867 Induces ROS-Dependent Stress Response and Apoptotic Cell Death in Leishmania donovani [frontiersin.org]
- 6. Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages as a Response to the in vitro treatment with a Natural Product Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages as a Response to the in vitro Treatment with a Natural Product Compound [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Antileishmanial Agent-11 Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Antileishmanial agent-11 for in vitro assays.
Troubleshooting Guides
Issue: this compound precipitates out of solution upon dilution in aqueous media.
Precipitation of a test compound upon dilution from a DMSO stock into an aqueous buffer or cell culture medium is a common challenge, which can lead to inaccurate and unreliable results in in vitro assays.[1][2]
Possible Causes and Solutions:
| Cause | Solution |
| Rapid Change in Solvent Polarity | Perform a stepwise or serial dilution of the DMSO stock solution into the aqueous medium. This gradual change in solvent polarity can help keep the compound in solution.[3] |
| Low Aqueous Solubility | Increase the solvent capacity of the final assay medium by including a low percentage of a co-solvent. Ensure the final concentration of the co-solvent is compatible with the cells or assay system.[4] |
| Compound Concentration Exceeds its Thermodynamic Solubility | Determine the kinetic and thermodynamic solubility of this compound in the specific assay buffer early in the experimental process.[2] Do not exceed the maximum soluble concentration. |
| Aggregation of Compound | Sonication of the compound stock solution before dilution can help to break up aggregates and improve dispersion.[1] |
Experimental Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for compound precipitation.
Frequently Asked Questions (FAQs)
1. What is the best initial solvent to dissolve a poorly soluble antileishmanial agent?
For initial in vitro screening, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent due to its ability to dissolve a wide range of lipophilic compounds.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
2. What is the maximum permissible concentration of DMSO in a cell-based assay?
To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%.[3] It is crucial to include a vehicle control (medium with the same DMSO concentration) in your experiments to account for any solvent effects.
3. Are there alternative solvents or excipients that can be used to improve solubility?
Yes, several co-solvents and excipients can be used to enhance the solubility of poorly soluble compounds in aqueous solutions.[3][4]
| Solvent/Excipient | Typical Starting Concentration Range | Considerations |
| Polyethylene Glycol 400 (PEG400) | 1-5% | Generally well-tolerated by cells. |
| Tween 80 | 0.01-0.1% | A non-ionic surfactant that can form micelles to solubilize compounds.[1] |
| Cyclodextrins | 1-10 mM | Can form inclusion complexes with hydrophobic molecules. |
| Sodium Carboxymethylcellulose (CMC-Na) | 0.1-1% | A viscosity-enhancing agent that can help maintain a stable suspension. |
4. How should I prepare the working solutions from the DMSO stock to minimize precipitation?
A stepwise dilution method is recommended.[3] Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, perform one or more intermediate dilutions in a mix of DMSO and the aqueous buffer.
5. What are some advanced techniques for solubilizing highly challenging antileishmanial agents?
For compounds with very poor solubility, more advanced formulation strategies may be necessary. These techniques aim to increase the surface area of the drug or alter its physical state.[5][6]
-
Solid Dispersion: The drug is dispersed in a hydrophilic carrier at the molecular level.[5][7]
-
Nanonization: Reducing the particle size of the drug to the nanometer range increases its surface area and dissolution rate.[8][9] This can be achieved through techniques like nanosuspension.[10]
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[4]
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Promastigote and Amastigote Assays
This protocol provides a general guideline for solubilizing a poorly soluble antileishmanial compound for testing against both the promastigote and intracellular amastigote forms of Leishmania.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., RPMI-1640 or M199)
-
Phosphate-Buffered Saline (PBS), sterile
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Preparation of 10 mM Stock Solution in DMSO: a. Calculate the mass of this compound required to make a 10 mM stock solution. b. Weigh the compound and dissolve it in the appropriate volume of 100% DMSO. c. Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.[1] d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
-
Preparation of Working Solutions for Promastigote Assay: a. Perform a serial dilution of the 10 mM stock solution in the complete cell culture medium to achieve the desired final concentrations for the assay. b. To minimize precipitation, perform a stepwise dilution. For example, to achieve a 10 µM final concentration, first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock. Then, dilute this intermediate stock 1:100 into the final culture medium. c. Visually inspect each dilution for any signs of precipitation.
-
Preparation of Working Solutions for Intracellular Amastigote Assay: a. Thaw a fresh aliquot of the 10 mM DMSO stock solution. b. Prepare the desired concentrations of this compound by diluting the stock solution in the appropriate cell culture medium for your host cells (e.g., macrophages). c. Ensure the final DMSO concentration does not exceed the tolerance level of the host cells (typically <0.5%).[3] d. Add the diluted compound to the infected host cells and incubate for the desired period.
Signaling Pathway
Many antileishmanial drugs exert their effects by interfering with essential parasite signaling pathways or by modulating the host immune response. Miltefosine, for instance, is known to disrupt lipid metabolism and interfere with host cell signaling pathways like the PI3K/Akt pathway, which is crucial for parasite survival.[11]
Caption: Leishmania survival pathway and drug intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. ijpsm.com [ijpsm.com]
- 11. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity Index of Antileishmanial Agent-11
This technical support guide is designed for researchers, scientists, and drug development professionals working with "Antileishmanial agent-11" and other related compounds. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the enhancement of the selectivity index in antileishmanial drug discovery.
Frequently Asked Questions (FAQs)
Q1: What is the Selectivity Index (SI) and why is it crucial for this compound?
The Selectivity Index (SI) is a critical parameter in drug discovery that measures the preferential activity of a compound against a target organism (in this case, Leishmania parasites) versus its toxicity to host cells.[1][2] It is calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against the parasite.[2][3]
SI = CC50 / IC50
A higher SI value indicates greater selectivity, suggesting that the compound is more toxic to the parasite than to the host's cells, which is a desirable characteristic for a potential drug candidate.[2] For this compound, a high SI is essential to ensure its potential as a therapeutic agent with a favorable safety profile.
Q2: My in vitro assays for this compound show inconsistent IC50 values. What are the potential causes?
Inconsistencies in IC50 values can arise from several factors. Key considerations include the specific life cycle stage of the Leishmania parasite used (promastigotes vs. amastigotes), variations in parasite strains and species, and a lack of standardized assay conditions.[4][5] The clinically relevant stage for testing is the intracellular amastigote, as promastigote assays have lower predictive value for in vivo efficacy.[4][6][7] Other factors that can influence results include the host cell type used for amastigote assays, culture media composition, and incubation periods.[4]
Q3: How can I improve the Selectivity Index of this compound?
Enhancing the selectivity index typically involves medicinal chemistry approaches to modify the compound's structure. The goal is to increase its potency against the Leishmania parasite (lower the IC50) while decreasing its toxicity to mammalian cells (increase the CC50). Incorporating nitrogen-containing heterocycles, such as pyridine, into the chemical scaffold has been shown to potentially enhance antileishmanial efficacy and selectivity.[8] Structure-activity relationship (SAR) studies can help identify which chemical modifications lead to an improved selectivity profile.[9]
Q4: Should I use promastigotes or amastigotes for screening this compound?
While assays using promastigotes are simpler and faster, they are less clinically relevant.[6][7] The intracellular amastigote is the form of the parasite that causes disease in the mammalian host.[10] Therefore, screening against intracellular amastigotes is considered the gold standard for determining the true potential of an antileishmanial compound.[5] A strong correlation between in vitro results using amastigotes and in vivo outcomes has been observed.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental evaluation of this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in replicate wells of the IC50 assay. | - Inconsistent parasite or cell seeding density.- Edge effects in the microplate.- Compound precipitation. | - Ensure homogenous cell and parasite suspensions before plating.- Avoid using the outer wells of the microplate or fill them with sterile media/PBS.- Check the solubility of this compound in the assay medium. If necessary, use a suitable solvent like DMSO at a final concentration that is non-toxic to the cells and parasites. |
| This compound shows high potency against promastigotes but is inactive against intracellular amastigotes. | - The compound may not effectively penetrate the host macrophage.- The compound may be metabolized by the host cell into an inactive form.- The target of the compound is not essential for the amastigote stage. | - Perform cellular uptake studies to determine if the compound is entering the host cell.- Investigate the metabolic stability of the compound in the presence of host cell lysates or microsomes.[11]- Consider target validation studies to confirm the relevance of the target in the amastigote stage. |
| High cytotoxicity (low CC50) observed in mammalian cells. | - The compound may have an off-target effect on essential host cell pathways.- The compound concentration range tested is too high. | - Conduct mechanism of action studies to identify potential off-target interactions.- Perform structural modifications to reduce cytotoxicity while maintaining antileishmanial activity.- Optimize the concentration range in the cytotoxicity assay to obtain a more accurate CC50 value. |
| Difficulty in reproducing in vivo efficacy results based on in vitro data. | - Poor pharmacokinetic properties of the compound (e.g., low bioavailability, rapid metabolism).- The in vitro model does not fully recapitulate the in vivo environment. | - Evaluate the pharmacokinetic profile of this compound in an appropriate animal model.[10]- Use more complex in vitro models, such as 3D cell cultures or co-culture systems, to better mimic the in vivo situation.[12] |
Experimental Protocols
Protocol 1: In Vitro Antileishmanial Activity against Intracellular Amastigotes
This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against intracellular amastigotes of Leishmania donovani.
Materials:
-
Leishmania donovani (e.g., strain MHOM/ET/67/HU3)
-
Peritoneal macrophages isolated from BALB/c mice or a suitable macrophage cell line (e.g., J774A.1)
-
Complete RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)
-
This compound stock solution (e.g., in DMSO)
-
Reference drug (e.g., Amphotericin B)
-
96-well microplates
-
Giemsa stain
-
Microscope
Procedure:
-
Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Infect the macrophages with stationary phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for parasite internalization and transformation into amastigotes.
-
Wash the wells with sterile PBS to remove non-internalized promastigotes.
-
Add fresh complete medium containing serial dilutions of this compound. Include wells with untreated infected cells (negative control) and a reference drug.
-
Incubate the plate for an additional 72 hours.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by microscopic examination.
-
Calculate the percentage of inhibition for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound using the MTT assay.
Materials:
-
Macrophage cell line (e.g., J774A.1)
-
Complete RPMI-1640 medium with 10% FBS
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Add fresh medium containing serial dilutions of this compound. Include wells with untreated cells (negative control).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation
Table 1: Hypothetical In Vitro Activity and Cytotoxicity of this compound and its Analogs
| Compound | IC50 (µM) vs. L. donovani amastigotes | CC50 (µM) vs. J774A.1 macrophages | Selectivity Index (SI = CC50/IC50) |
| This compound | 5.2 | 25.8 | 5.0 |
| Analog 11a | 2.1 | 45.3 | 21.6 |
| Analog 11b | 8.9 | 30.1 | 3.4 |
| Analog 11c | 0.8 | 80.5 | 100.6 |
| Amphotericin B (Reference) | 0.1 | 15.2 | 152.0 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Evaluating drug resistance in visceral leishmaniasis: the challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Antileishmanial Agent-11 (AL-11) Resistance in Leishmania
Disclaimer: Antileishmanial Agent-11 (AL-11) is a hypothetical agent used here for illustrative purposes. The following troubleshooting guides and FAQs are based on established mechanisms of drug resistance in Leishmania to known antileishmanial drugs.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to antileishmanial agents like AL-11 in Leishmania?
A1: Resistance to antileishmanial drugs is multifactorial.[1][2][3] Key mechanisms include:
-
Decreased Drug Uptake: Downregulation or mutation of membrane transporters responsible for drug influx. For example, reduced expression of aquaglyceroporin 1 (AQP1) is linked to antimony resistance.[4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins (Pgp), which actively pump the drug out of the parasite.[5][6][7]
-
Drug Target Modification: Mutations in the target protein or pathway that reduce the binding affinity of the drug.
-
Gene Amplification: Increased copy number of genes that confer resistance, often found on extrachromosomal DNA circles or as linear amplicons.[8][9][10] This can affect drug targets or efflux pumps.[8][9][10]
-
Metabolic Alterations: Changes in metabolic pathways, such as an increase in the synthesis of thiols (e.g., trypanothione), which can neutralize the drug's oxidative effects.[4]
Q2: My Leishmania culture, previously sensitive to AL-11, is now showing a resistant phenotype. What could be the cause?
A2: This is likely due to the selection of a resistant subpopulation under drug pressure. The resistance could be a result of spontaneous mutations, gene amplification, or changes in gene expression leading to one or more of the mechanisms described in Q1.[4][8][9] It is also possible that the initial culture was a mixed population of sensitive and resistant parasites.
Q3: Can resistance to AL-11 be multifactorial?
A3: Yes, it is common for Leishmania to develop resistance through multiple mechanisms simultaneously.[1][3] For instance, a resistant parasite might exhibit both decreased drug uptake and increased efflux. The genetic background of the Leishmania strain can also influence which resistance mechanisms are more likely to develop.[11]
Q4: How can I confirm that my Leishmania strain is truly resistant to AL-11?
A4: Resistance should be confirmed by determining the 50% inhibitory concentration (IC50) using a standardized in vitro susceptibility assay.[1] It is recommended to test both the promastigote and intracellular amastigote stages, as the amastigote is the clinically relevant form.[1][12] A significant increase in the IC50 value compared to the sensitive parent strain indicates resistance.
Q5: Are there known molecular markers for AL-11 resistance?
A5: For our hypothetical AL-11, we can surmise that potential markers could include mutations in a specific transporter gene (e.g., a homolog of the miltefosine transporter), amplification of an ABC transporter gene (like ldmdr1), or downregulation of an uptake transporter (akin to AQP1).[4][13] Identifying these markers would require genomic and transcriptomic analysis of your resistant strains.
Troubleshooting Guides
Issue 1: High variability in AL-11 IC50 values between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Parasite Stage | Ensure you are using parasites from the same growth phase (e.g., late-logarithmic phase promastigotes) for each experiment.[14] |
| Variable Host Cell Conditions | If using an intracellular amastigote model, maintain consistent host cell type, density, and activation state.[15][16] |
| Drug Instability | Prepare fresh stock solutions of AL-11 for each experiment. Verify the stability of the drug in your culture medium. |
| Inaccurate Parasite Counting | Use a reliable method for parasite quantification, such as flow cytometry or a colorimetric assay (e.g., MTT/MTS), to minimize human error.[17][18] |
Issue 2: My AL-11 resistant Leishmania line loses its resistant phenotype after a few passages without drug pressure.
| Possible Cause | Troubleshooting Steps |
| Unstable Resistance Mechanism | This often occurs when resistance is mediated by the amplification of extrachromosomal DNA, which can be lost in the absence of selective pressure.[8][9] |
| To maintain the resistant phenotype, continuously culture a subset of the resistant line in the presence of a sub-lethal concentration of AL-11. | |
| Prepare cryopreserved stocks of the resistant line at an early passage. | |
| Mixed Population | The culture may be a mix of sensitive and resistant parasites, with the sensitive ones outgrowing the resistant ones without drug pressure. |
| Re-clone the resistant population by limiting dilution or single-cell sorting to establish a pure resistant line. |
Data Presentation: Comparative IC50 Values for AL-11
The following table presents hypothetical data comparing the susceptibility of sensitive (WT) and resistant (AL11-R) Leishmania donovani strains to AL-11 and other common antileishmanial drugs.
| Compound | WT L. donovani IC50 (µM) | AL11-R L. donovani IC50 (µM) | Resistance Factor (RF) |
| AL-11 | 2.5 ± 0.3 | 55.8 ± 4.1 | 22.3 |
| Miltefosine | 5.1 ± 0.6 | 7.3 ± 0.9 | 1.4 |
| Amphotericin B | 0.1 ± 0.02 | 0.12 ± 0.03 | 1.2 |
| Pentavalent Antimony (SbV) | 28.4 ± 3.5 | 32.1 ± 4.0 | 1.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay for Intracellular Amastigotes
This protocol is essential for determining the IC50 of AL-11 against the clinically relevant amastigote stage of Leishmania.
-
Host Cell Plating: Seed macrophages (e.g., THP-1 or bone marrow-derived macrophages) in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[19]
-
Parasite Infection: Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.[14] Incubate for 24 hours to allow for phagocytosis.
-
Removal of Extracellular Promastigotes: Wash the wells three times with pre-warmed medium to remove any non-internalized promastigotes.
-
Drug Application: Add fresh medium containing serial dilutions of AL-11 to the infected macrophages. Include a no-drug control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification: Fix and stain the cells (e.g., with Giemsa). Determine the number of amastigotes per 100 macrophages by light microscopy. Alternatively, use a high-content imaging system or a reporter parasite line (e.g., expressing luciferase or GFP) for quantification.[18]
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of parasite inhibition against the drug concentration using a non-linear regression model.[19]
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol allows for the quantification of the expression levels of genes potentially involved in AL-11 resistance, such as ABC transporters.
-
RNA Extraction: Isolate total RNA from sensitive (WT) and resistant (AL11-R) Leishmania promastigotes (approximately 1 x 10^8 cells) using a suitable RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Primer Design: Design and validate primers for your target gene(s) (e.g., ABCG6, MDR1) and a reference gene (e.g., GAPDH, α-tubulin).
-
Quantitative RT-PCR (qRT-PCR): Perform the qRT-PCR reaction using a SYBR Green-based master mix. The cycling conditions will typically be an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the fold change in gene expression in the resistant line relative to the sensitive line.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies [frontiersin.org]
- 5. ABC transporters in Leishmania and their role in drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug resistance mechanisms in clinical isolates of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Leishmania gene amplification: a mechanism of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Modulation of gene expression in drug resistant Leishmania is associated with gene amplification, gene deletion and chromosome aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Drug Resistance in Natural Leishmania Populations Vary with Genetic Background | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. Evaluating drug resistance in visceral leishmaniasis: the challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multidrug resistance in Leishmania donovani is conferred by amplification of a gene homologous to the mammalian mdr1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Visceral leishmaniasis: Experimental models for drug discovery - Indian Journal of Medical Research [ijmr.org.in]
- 17. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Antileishmanial agent-11
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Antileishmanial Agent-11 (ALA-11), a novel investigational compound for the treatment of leishmaniasis.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for ALA-11 and how does it relate to potential off-target effects?
A1: The primary mechanism of action of ALA-11 is the inhibition of trypanothione reductase (TR), a crucial enzyme in the parasite's defense against oxidative stress.[1] Unlike the human homolog, glutathione reductase (GR), TR has distinct structural features in its active site, which ALA-11 is designed to selectively target.[1] However, off-target effects can arise if ALA-11 interacts with other host cell enzymes or receptors that share structural similarities with the intended target. Understanding this mechanism is the first step in designing experiments to identify and mitigate these effects.
Q2: What are the most common off-target effects observed with antileishmanial agents and how can I anticipate them for ALA-11?
A2: Current antileishmanial therapies, such as pentavalent antimonials, Amphotericin B, and miltefosine, exhibit a range of off-target effects including cardiotoxicity, nephrotoxicity, and hepatotoxicity.[2] These toxicities often result from the drug interacting with unintended targets in the host. For ALA-11, it is crucial to perform early-stage profiling against a panel of human enzymes and receptors, particularly those known to be involved in the toxicities of other antiprotozoal drugs.[3] Computational methods, such as molecular docking and sequence homology analysis, can also help predict potential off-target interactions.[4]
Q3: How can I experimentally distinguish between on-target anti-parasitic activity and off-target host cell toxicity?
A3: A key experiment is to compare the IC50 (half-maximal inhibitory concentration) against the Leishmania parasite with the CC50 (half-maximal cytotoxic concentration) against a relevant human cell line (e.g., hepatocytes, cardiomyocytes, or renal cells). A high selectivity index (SI = CC50 / IC50) indicates that the compound is significantly more potent against the parasite than it is toxic to host cells. Additionally, target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), can confirm that ALA-11 is binding to its intended target (TR) within the parasite at concentrations that are not toxic to host cells.
Q4: What strategies can be employed during lead optimization to minimize the off-target effects of ALA-11?
A4: Rational drug design is a primary strategy for minimizing off-target effects.[4] This involves using computational and structural biology tools to modify the chemical structure of ALA-11 to enhance its specificity for the parasite's TR enzyme over the human GR enzyme.[1][4] High-throughput screening (HTS) of ALA-11 analogs against a panel of off-target proteins can help identify compounds with improved selectivity.[4] Furthermore, advancements in genetic and phenotypic screening, such as using CRISPR-Cas9 or RNA interference to modulate potential off-target genes in host cells, can provide insights into the pathways affected by the drug.[4]
Troubleshooting Guides
Issue 1: High cytotoxicity observed in preliminary in vitro host cell assays.
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition | Perform a broad-panel kinase inhibition screen to identify any unintended interactions with human kinases. Many small molecule inhibitors exhibit off-target kinase activity. |
| Mitochondrial toxicity | Assess mitochondrial function in treated host cells using assays for mitochondrial membrane potential (e.g., JC-1 staining) and oxygen consumption rate. Several antiprotozoal drugs are known to disrupt mitochondrial function.[5][6] |
| Poor solubility leading to non-specific effects | Confirm the solubility of ALA-11 in your assay medium. Poorly soluble compounds can form aggregates that lead to non-specific cytotoxicity. Consider formulation strategies if solubility is an issue. |
| Reactive metabolite formation | Investigate the metabolic stability of ALA-11 in liver microsomes. The formation of reactive metabolites can lead to cellular toxicity. |
Issue 2: In vivo toxicity observed at doses required for anti-leishmanial efficacy.
| Possible Cause | Troubleshooting Step |
| Unfavorable pharmacokinetic profile | Characterize the pharmacokinetic properties of ALA-11, including its absorption, distribution, metabolism, and excretion (ADME). A long half-life or accumulation in specific tissues could lead to toxicity.[7] |
| Immunomodulatory effects | Evaluate the effect of ALA-11 on cytokine production in immune cells. Unintended immunomodulation can lead to systemic toxicity. |
| Inhibition of critical host enzymes | If a specific organ toxicity is observed (e.g., liver or kidney), perform targeted assays on key enzymes or transporters in that organ that may be inhibited by ALA-11. |
| Metabolite-mediated toxicity | Identify the major metabolites of ALA-11 and test them for toxicity in relevant in vitro and in vivo models. |
Data Presentation
Table 1: Comparative Selectivity of ALA-11 and Analogs
| Compound | Leishmania donovani IC50 (µM) | Human Hepatocyte (HepG2) CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| ALA-11 | 0.5 | 15 | 30 |
| Analog 11a | 0.3 | 50 | 167 |
| Analog 11b | 1.2 | 10 | 8.3 |
| Miltefosine | 2.1 | 25 | 11.9 |
Table 2: Off-Target Kinase Profiling of ALA-11
| Kinase Target | % Inhibition at 10 µM ALA-11 |
| On-Target: L. donovani TR | 95% |
| Off-Target: Human GR | 15% |
| Off-Target: Human SRC Kinase | 65% |
| Off-Target: Human PI3Kα | 5% |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
-
Cell Seeding: Seed human cell lines (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of ALA-11 in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a dose-response curve.
Protocol 2: Kinase Inhibition Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase of interest, its specific substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of ALA-11 to the reaction mixture.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of product formed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of ALA-11 and determine the IC50 value.
Visualizations
Caption: Workflow for Minimizing Off-Target Effects of ALA-11.
Caption: On-Target vs. Off-Target Mechanisms of ALA-11.
References
- 1. Inhibition of Leishmania infantum Trypanothione Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiprotozoal drug | Uses, Types & Side Effects | Britannica [britannica.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Miltefosine - Wikipedia [en.wikipedia.org]
- 6. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Antileishmanial Agent Delivery
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data for researchers working to improve the efficacy of antileishmanial agents through modified delivery systems.
Frequently Asked Questions (FAQs)
Q1: Why is modifying the delivery of antileishmanial agents necessary?
A1: Modifying the delivery of antileishmanial agents is crucial for several reasons. Many existing drugs, such as pentavalent antimonials and Amphotericin B (AmB), suffer from limitations including significant toxicity (e.g., nephrotoxicity), poor solubility, unfavorable pharmacokinetics, and the development of parasitic resistance.[1][2][3][4] Nanotechnology-based drug delivery systems (DDSs), like liposomes and nanoparticles, can help overcome these issues by enhancing drug bioavailability, enabling targeted delivery to infected macrophages, reducing systemic toxicity, and improving therapeutic outcomes.[1][2][5][6][7]
Q2: What are the most common types of nanocarriers used for antileishmanial drug delivery?
A2: The most commonly investigated nanocarriers include lipid-based systems like liposomes and solid lipid nanoparticles (SLNs), polymer-based nanoparticles (e.g., using PLGA), and nanoemulsions.[5][8] These systems are advantageous because they can be readily taken up by macrophages, the host cells for Leishmania amastigotes, thereby concentrating the drug at the site of infection.[1][4][9]
Q3: What is the mechanism behind targeted delivery to macrophages?
A3: Macrophages naturally recognize and phagocytose particulate matter, including nanoparticles. This physiological uptake route is the primary mechanism for passive targeting.[1][9] Additionally, nanoparticle surfaces can be functionalized with ligands (e.g., mannose, anti-CD14 antibodies) that bind to specific receptors on macrophages, further enhancing targeted uptake.[10]
Q4: Can nanocarriers help overcome drug resistance in Leishmania?
A4: Yes, nanocarriers can play a role in overcoming drug resistance. Resistance mechanisms in Leishmania often involve reduced drug uptake or increased drug efflux from the parasite.[11][12] By encapsulating the drug, nanocarriers can alter the mechanism of entry into the macrophage and subsequently the parasite, bypassing these resistance pathways and delivering a higher effective drug concentration directly to the intracellular amastigotes.[7]
Troubleshooting Guides
This section addresses common issues encountered during the formulation and testing of nanoparticle-based antileishmanial agents.
Nanoparticle Formulation & Characterization
Q: My nanoparticles are aggregating. What could be the cause and how can I fix it? A:
-
Potential Cause: Incorrect nanoparticle concentration, suboptimal pH of the buffer, or insufficient surface charge.[13]
-
Troubleshooting Tips:
-
Optimize Concentration: Aggregation can occur if the nanoparticle concentration is too high. Try reducing the concentration according to recommended guidelines.[13]
-
Adjust pH: The pH of the conjugation buffer significantly impacts surface charge and stability. Ensure the pH is optimal for your specific nanoparticle and biomolecule combination.[13]
-
Use a Sonicator: Gently sonicate the nanoparticle suspension before and during the formulation process to ensure even dispersion.[13]
-
Check Zeta Potential: Measure the zeta potential of your formulation. A value greater than +30 mV or less than -30 mV generally indicates good colloidal stability. If the value is close to zero, consider modifying the surface charge by using different polymers or surfactants.
-
Q: The drug encapsulation efficiency of my nanoparticles is very low. How can I improve it? A:
-
Potential Cause: Poor drug solubility in the chosen polymer or lipid matrix, rapid drug diffusion during formulation, or an inappropriate formulation method for the drug's properties.
-
Troubleshooting Tips:
-
Select Appropriate Materials: Ensure the drug has good affinity for the core material of the nanoparticle. For hydrophobic drugs, use polymers like PLGA; for hydrophilic drugs, consider methods like double emulsion.[8]
-
Optimize Formulation Method: The synthesis method is critical. For instance, in emulsification-solvent evaporation, the rate of solvent removal can impact encapsulation. Slower removal may allow more time for the drug to partition into the aqueous phase.[8]
-
Adjust Drug-to-Polymer Ratio: Experiment with different ratios. A very high drug load can lead to drug crystallization and expulsion from the nanoparticle matrix.
-
Incorporate Co-solvents or Surfactants: These can improve the solubility of the drug within the organic phase during formulation, leading to better entrapment.
-
Q: I am observing high batch-to-batch variability in particle size and polydispersity. A:
-
Potential Cause: Inconsistent process parameters such as stirring speed, temperature, or rates of addition of reagents. Manual formulation methods are often prone to such variability.[14]
-
Troubleshooting Tips:
-
Standardize Process Parameters: Strictly control all parameters, including mixing speeds, temperatures, and incubation times.[15]
-
Automate the Process: If possible, use automated or microfluidics-based systems. Microfluidic devices offer precise control over mixing and nanoprecipitation, leading to highly reproducible nanoparticle formulations with low polydispersity.[14]
-
Control Solvent Evaporation Rate: In methods involving solvent evaporation, ensure the rate is consistent across batches by controlling temperature and pressure.[8]
-
In Vitro & In Vivo Experiments
Q: My drug-loaded nanoparticles show good efficacy against promastigotes but poor activity against intracellular amastigotes. A:
-
Potential Cause: The nanoparticles may not be efficiently taken up by macrophages, or the drug is not effectively released from the nanoparticle within the phagolysosome where the amastigotes reside.[9]
-
Troubleshooting Tips:
-
Verify Macrophage Uptake: Use fluorescently labeled nanoparticles to quantify cellular uptake via flow cytometry or fluorescence microscopy.
-
Assess Intracellular Drug Release: Conduct in vitro drug release studies under conditions mimicking the phagolysosomal environment (e.g., pH 4.5-5.0 with relevant enzymes). The nanoparticle formulation may need to be adjusted to ensure drug release is triggered in this acidic environment.
-
Consider Particle Size: Optimal uptake by macrophages generally requires particle sizes below 100 nm.[15] Ensure your particle size is within the optimal range for endocytosis.
-
Q: The nanoparticle formulation is showing toxicity to the host cells (macrophages). A:
-
Potential Cause: The polymer or materials used for the nanoparticle formulation may have inherent cytotoxicity. The surface charge or chemistry could also be inducing a toxic response.
-
Troubleshooting Tips:
-
Test Blank Nanoparticles: Evaluate the cytotoxicity of "blank" nanoparticles (without the encapsulated drug) to determine if the toxicity originates from the carrier itself.
-
Use Biocompatible Materials: Select biodegradable and biocompatible polymers such as PLGA, PLA, or natural polysaccharides like chitosan.[5][8][16]
-
Surface Modification: Coat the nanoparticles with biocompatible polymers like polyethylene glycol (PEG). PEGylation can reduce non-specific interactions and lower cytotoxicity.[13]
-
Data Presentation: Nanoparticle Formulations for Antileishmanial Agents
The following tables summarize quantitative data from various studies on nanoparticle-based delivery systems for common antileishmanial drugs.
Table 1: Characteristics of Amphotericin B (AmB) Nanoparticle Formulations
| Formulation Type | Average Size (nm) | Encapsulation Efficiency (%) | Key Finding | Reference |
| Nanoemulsion (NE) | ~145 | ~100% | Lower hemolytic toxicity and higher in vivo efficacy compared to conventional AmB. | [17] |
| Glycosylated-AuNP | Not specified | Not applicable | Lower IC50 against L. major (0.1 µg/mL) compared to free AmB (0.7 µg/mL). | [18] |
| Chitosan/ZnO Nanocomposite | Not specified | Not applicable | IC50 of 10 µg/mL against L. major amastigotes. | [18] |
| PLGA Nanoparticles | < 500 | High | More effective than AmBisome® with less cytotoxicity. | [16] |
Table 2: Efficacy of Novel Nitroimidazooxazine Formulations against L. donovani
| Compound ID | Administration | Dose (mg/kg) | Parasite Burden Reduction (%) | Key Feature | Reference |
| 18 | Oral | 50 | 99.7 | Potent in vivo efficacy. | [19] |
| 26 | Oral | 50 | 58 | Moderately effective. | [19] |
| 68 | Oral | 25 | 89 | Preferred new lead due to balanced PK/PD. | [19] |
| 66 | Oral | 25 | 97 | Excellent oral bioavailability (100%) and solubility. | [19] |
Experimental Protocols
Protocol 1: Formulation of PLGA Nanoparticles by Emulsification-Solvent Evaporation
This protocol provides a general method for encapsulating a hydrophobic antileishmanial agent within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
Antileishmanial Agent (hydrophobic)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer and probe sonicator
-
Rotary evaporator
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and the antileishmanial agent in the organic solvent (e.g., 5 mL of DCM).
-
Emulsification: Add the organic phase dropwise to a larger volume of aqueous PVA solution (e.g., 20 mL) under high-speed homogenization or probe sonication on an ice bath. This forms an oil-in-water (o/w) emulsion. The sonication time and power should be optimized to achieve the desired particle size.
-
Solvent Evaporation: Transfer the resulting emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the organic solvent to evaporate. Alternatively, use a rotary evaporator for more controlled and faster evaporation.
-
Nanoparticle Collection: Once the solvent is fully evaporated, collect the hardened nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose or trehalose) and freeze-dry (lyophilize) to obtain a powdered form for long-term storage.
Protocol 2: In Vitro Macrophage Cytotoxicity Assay
This protocol assesses the toxicity of the nanoparticle formulation on a macrophage cell line (e.g., J774A.1 or RAW 264.7).
Materials:
-
Macrophage cell line (e.g., J774A.1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Drug-loaded nanoparticles, blank nanoparticles, and free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight in the incubator.
-
Treatment: Remove the old medium and add fresh medium containing serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO₂.
-
MTT Assay: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the drug concentration to determine the CC₅₀ (50% cytotoxic concentration).
Mandatory Visualizations
Signaling Pathways
Caption: Key molecular pathways contributing to drug resistance in Leishmania.
Experimental Workflow
Caption: Workflow for developing and testing a nanoparticle-based antileishmanial drug.
References
- 1. Nanostructured delivery systems with improved leishmanicidal activity: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoparticles: New agents toward treatment of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Innovative Solutions for the Control of Leishmaniases: Nanoscale Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. Applications of Nanomaterials in Leishmaniasis: A Focus on Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. Nanostructured delivery systems with improved leishmanicidal activity: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hiyka.com [hiyka.com]
- 14. youtube.com [youtube.com]
- 15. news-medical.net [news-medical.net]
- 16. dovepress.com [dovepress.com]
- 17. A new nanoemulsion formulation improves antileishmanial activity and reduces toxicity of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Innovating Leishmaniasis Treatment: A Critical Chemist’s Review of Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Linker Variants of Antileishmanial/Antitubercular 7-Substituted 2-Nitroimidazooxazines Offer Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Addressing limitations of current antileishmanial drug screening models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during antileishmanial drug screening experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during in vitro antileishmanial drug screening assays.
Q1: My IC50 values for a known antileishmanial drug are inconsistent between experiments using the promastigote model.
A1: Inconsistencies in IC50 values in promastigote assays can stem from several factors. Here's a checklist of potential causes and solutions:
-
Parasite Growth Phase: Ensure that promastigotes are consistently harvested from the same growth phase for each experiment, ideally the late logarithmic phase.[1] Proliferation rates can vary significantly between different phases, affecting drug susceptibility.
-
Initial Parasite Density: The initial seeding density of promastigotes should be strictly controlled. High densities can lead to nutrient depletion and changes in the medium's pH, altering drug efficacy. A common starting density is 1 x 10^6 cells/ml.[2]
-
Media Composition: Variations in media batches, serum concentration, or supplements can impact parasite growth and drug activity. Use a consistent and well-defined medium for all assays.[3]
-
Incubation Time: The duration of drug exposure is critical. Ensure a fixed incubation period, typically 72 hours, for all experiments to allow for sufficient parasite replication and drug action.[2]
-
Solvent Effects: If your test compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent is consistent across all wells and does not exceed a level that affects parasite viability (typically <0.5%). Always include a solvent control.
Q2: I am observing high background fluorescence in my Alamar Blue (Resazurin) assay for promastigote viability.
A2: High background fluorescence can obscure the signal from viable parasites. Consider the following troubleshooting steps:
-
Reagent Contamination: Ensure the Alamar Blue reagent is not contaminated. Store it protected from light and warm it to 37°C, shaking gently before use to dissolve any precipitates.[4]
-
Media Interference: Phenol red in the culture medium can contribute to background fluorescence. While some protocols suggest it doesn't significantly interfere, using a phenol red-free medium for the assay can minimize this.[5]
-
Incubation Time with Reagent: Over-incubation with Alamar Blue can lead to the reduction of the reagent by components in the media, increasing background. Optimize the incubation time (typically 4 hours) to get a good signal-to-noise ratio without excessive background.[6]
-
Compound Interference: Some test compounds can directly reduce resazurin, leading to a false-positive signal. To check for this, include control wells with the compound and Alamar Blue in cell-free media.[7]
Q3: My hit compounds from the promastigote screen are not active against intracellular amastigotes.
A3: This is a common challenge and a significant limitation of the promastigote model.[8] The two parasite stages have different physiological and metabolic characteristics.[9]
-
Compound Penetration: The compound may not be able to cross the host cell membrane to reach the intracellular amastigotes within the parasitophorous vacuole.
-
Host Cell Metabolism: The host cell might metabolize and inactivate the compound.
-
pH of the Parasitophorous Vacuole: The acidic environment of the phagolysosome can alter the compound's structure and activity.[10]
-
Different Drug Targets: The expression of potential drug targets can differ between promastigotes and amastigotes.
It is crucial to validate hits from promastigote screens in an intracellular amastigote assay to confirm activity against the clinically relevant parasite stage.
Q4: I am having difficulty differentiating promastigotes to axenic amastigotes for my drug screening assay.
A4: The efficiency of in vitro differentiation of promastigotes to axenic amastigotes is species-dependent and requires precise control of culture conditions.
-
Temperature and pH Shift: The primary triggers for differentiation are an increase in temperature (to 32-37°C, depending on the species) and a decrease in the medium's pH (to 5.5).[11] Ensure your incubator and pH meter are accurately calibrated.
-
Serum Concentration: Reducing the serum concentration in the medium can also promote differentiation.[12]
-
Starting Culture: Use stationary-phase promastigotes for initiating the differentiation process.
-
Species Variability: Some Leishmania species, like L. major, are notoriously difficult to differentiate into axenic amastigotes.[13] You may need to consult species-specific protocols.
Q5: The number of intracellular amastigotes in my control wells is highly variable when performing manual counting by microscopy.
A5: Manual counting of intracellular amastigotes is laborious and prone to variability.[9]
-
Infection Rate: Ensure a consistent multiplicity of infection (MOI), which is the ratio of parasites to host cells, to achieve a reproducible infection rate.[14]
-
Host Cell Density: Seed a consistent number of host cells per well and allow them to adhere properly before infection.
-
Washing Steps: Be gentle during washing steps to remove extracellular parasites, as aggressive washing can detach infected macrophages.
-
Observer Bias: To minimize bias, have the slides randomized and counted by at least two independent observers. Automated image analysis software can also be a more objective and high-throughput alternative.[15]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the limitations and applications of different antileishmanial drug screening models.
Q1: What are the main advantages and disadvantages of using the promastigote model for primary drug screening?
A1: Advantages:
-
Ease of Culture: Promastigotes are easy and inexpensive to culture in large quantities.[13]
-
High-Throughput Amenability: The simple culture system is readily adaptable for high-throughput screening (HTS) in multi-well plate formats.[16]
-
Rapid Growth: Promastigotes have a relatively fast replication rate, allowing for shorter assay durations.
Disadvantages:
-
Lack of Clinical Relevance: Promastigotes are the insect stage of the parasite and are not the form that causes disease in mammals.[10]
-
Poor Predictability: There is a high rate of false positives, with many compounds active against promastigotes showing no efficacy against the clinically relevant intracellular amastigotes.[8][10]
-
Doesn't Account for Host Cell Interaction: This model does not provide information on a compound's ability to penetrate host cells or its potential interaction with the host cell environment.[10]
Q2: How do axenic amastigote assays improve upon promastigote screens, and what are their limitations?
A2: Improvements over Promastigote Assays:
-
Increased Clinical Relevance: Axenic amastigotes are morphologically and metabolically more similar to the intracellular amastigote stage that causes disease.[6][17]
-
Better Correlation with Intracellular Activity: Drug sensitivity profiles of axenic amastigotes often show a better correlation with those of intracellular amastigotes compared to promastigotes.[18]
-
High-Throughput Capability: Like promastigotes, axenic amastigotes can be cultured in a cell-free system, making them suitable for HTS.[6]
Limitations:
-
Artificial Environment: Axenic amastigotes are grown outside of a host cell, so the assay still does not account for the compound's ability to cross host cell membranes or the influence of the intracellular environment.[10]
-
Differentiation Challenges: Inducing and maintaining a homogenous population of axenic amastigotes can be challenging for some Leishmania species.[13]
-
Potential for Reversion: Axenic amastigotes can sometimes revert to the promastigote form if culture conditions are not strictly maintained.
Q3: Why is the intracellular amastigote assay considered the "gold standard" for in vitro screening, and what are its main drawbacks?
A3: Reasons for being the "Gold Standard":
-
Highest Clinical Relevance: This model uses the disease-causing stage of the parasite within its natural host cell, the macrophage.[14]
-
Accounts for Host-Parasite Interactions: It allows for the evaluation of a compound's activity in the context of the host cell, including cell penetration, stability in the phagolysosome, and potential effects on the host cell that could indirectly impact the parasite.[10]
-
High Predictive Value: Hits identified in this assay have a higher probability of being effective in vivo.
Drawbacks:
-
Low Throughput: Intracellular assays are generally more complex, time-consuming, and less amenable to HTS than axenic models.[19]
-
Labor-Intensive: The process of infecting host cells, treating with compounds, and quantifying intracellular parasites is more laborious.[9]
-
Cost: The need for mammalian cell culture increases the cost of the assay.
-
Complexity of Analysis: Quantifying intracellular parasites can be challenging and may require specialized equipment like high-content imaging systems for accurate and objective results.
Q4: What are the key challenges in translating in vitro hits to in vivo efficacy in animal models?
A4: The transition from a promising in vitro compound to an effective in vivo drug is a major hurdle in antileishmanial drug discovery.
-
Pharmacokinetics and Bioavailability: A compound that is potent in vitro may have poor absorption, distribution, metabolism, and excretion (ADME) properties in vivo, preventing it from reaching the sites of infection at therapeutic concentrations.
-
Toxicity: A compound may show acceptable toxicity in cell culture but exhibit unforeseen toxicity in a whole organism.
-
Host Immune Response: The immune response of the animal model can significantly influence the outcome of the infection and the efficacy of the drug, an element that is absent in in vitro models.
-
Model Limitations: Animal models, while essential, do not perfectly replicate human leishmaniasis.[20] The choice of animal model (e.g., mouse, hamster) and Leishmania species can impact the results.[3] There is often a lack of standardization in animal models, making comparisons between studies difficult.[3][21]
Q5: What is the purpose of a cytotoxicity assay in the antileishmanial drug screening cascade?
A5: A cytotoxicity assay is a critical step to determine the selectivity of a hit compound. It measures the toxicity of the compound to mammalian cells (often the same macrophage cell line used in the intracellular assay or another representative cell line like HepG2). The goal is to identify compounds that are toxic to the Leishmania parasite at concentrations that are not harmful to the host cells. This is often expressed as the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% effective concentration (EC50) against the parasite. A higher SI value indicates a more promising and selective compound.[16]
Data Presentation
Table 1: Comparison of IC50 Values (µM) of Standard Antileishmanial Drugs Against Different Leishmania Life Cycle Stages.
| Drug | Promastigotes | Axenic Amastigotes | Intracellular Amastigotes |
| Amphotericin B | 0.05 - 0.2 | 0.03 - 0.15 | 0.04 - 0.2 |
| Miltefosine | 1.0 - 5.0 | 0.5 - 3.0 | 0.5 - 4.0 |
| Pentamidine | 2.0 - 10.0 | 1.0 - 8.0 | 1.5 - 9.0 |
| Sodium Stibogluconate | >50 | 10 - 40 | 15 - 50 |
Note: The values presented are approximate ranges compiled from various studies and can vary depending on the Leishmania species, strain, and specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro Antileishmanial Drug Screening using Promastigotes (Alamar Blue Assay)
-
Parasite Culture: Culture Leishmania promastigotes in M199 or RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine at 26°C.
-
Preparation of Assay Plates:
-
Harvest promastigotes in the late logarithmic growth phase.
-
Adjust the parasite density to 1 x 10^7 cells/mL in fresh medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in the appropriate medium.
-
Add 100 µL of the compound dilutions to the wells containing the parasites. Include positive control (a known antileishmanial drug) and negative control (vehicle-treated) wells.
-
-
Incubation: Incubate the plates at 26°C for 68 hours.
-
Viability Assessment:
-
Add 20 µL of Alamar Blue (resazurin) solution to each well.
-
Incubate for an additional 4 hours at 26°C.
-
-
Data Acquisition: Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration.
Protocol 2: In Vitro Antileishmanial Drug Screening using Intracellular Amastigotes
-
Host Cell Culture: Culture a macrophage cell line (e.g., THP-1, J774A.1, or primary peritoneal macrophages) in RPMI-1640 or DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Macrophage Seeding: Seed the macrophages into 96-well plates at a density that will result in a confluent monolayer after 24 hours of adherence. For THP-1 cells, differentiation into adherent macrophages is induced with phorbol 12-myristate 13-acetate (PMA) for 48 hours.[22]
-
Infection:
-
Harvest stationary-phase Leishmania promastigotes.
-
Infect the adherent macrophages at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells gently with warm medium to remove extracellular parasites.
-
-
Compound Addition: Add fresh medium containing serial dilutions of the test compounds to the infected cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Intracellular Parasites:
-
Fix the cells with methanol and stain with Giemsa.
-
Count the number of amastigotes per 100 macrophages using a light microscope.
-
Alternatively, for high-throughput analysis, use automated microscopy and image analysis software after staining the nuclei of both host cells and parasites with a fluorescent dye like DAPI.[22]
-
-
Data Analysis: Determine the 50% effective concentration (EC50) by calculating the percentage of reduction in the number of amastigotes per macrophage compared to the untreated control.
Mandatory Visualization
Signaling Pathways and Drug Resistance Mechanisms
The emergence of drug resistance is a major obstacle in leishmaniasis chemotherapy. The following diagrams illustrate the key mechanisms of resistance to the most common antileishmanial drugs.
Caption: Miltefosine resistance mechanisms in Leishmania.
Caption: Amphotericin B resistance mechanisms in Leishmania.
Caption: Pentavalent antimonial resistance mechanisms in Leishmania.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Screening Test Using Leishmania Promastigotes Stably Expressing mCherry Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Development and Validation of a Novel Leishmania donovani Screening Cascade for High-Throughput Screening Using a Novel Axenic Assay with High Predictivity of Leishmanicidal Intracellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanisms of Drug Resistance in Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. The paradigm of intracellular parasite survival and drug resistance in leishmanial parasite through genome plasticity and epigenetics: Perception and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detection and counting of Leishmania intracellular parasites in microscopy images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An axenic amastigote system for drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An axenic amastigote system for drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Efficacy Showdown: Antileishmanial Agent-11 vs. Miltefosine
For researchers, scientists, and drug development professionals, this guide provides a head-to-head comparison of the in vitro efficacy of a novel dihydropyrrolo[1,2-b]isoquinoline derivative, Antileishmanial agent-11, and the established drug, Miltefosine, against Leishmania donovani, the causative agent of visceral leishmaniasis. This analysis is based on published experimental data, offering a clear perspective on their relative potency and safety profiles.
Quantitative Efficacy and Cytotoxicity Analysis
The in vitro activity of this compound and Miltefosine was evaluated against the intracellular amastigote stage of Leishmania donovani and assessed for cytotoxicity against J774 murine macrophages. The results, summarized in the table below, indicate that this compound exhibits significantly higher potency and a better safety profile in this preclinical assessment.
| Compound | IC50 (μM) vs. L. donovani Amastigotes | CC50 (μM) vs. J774 Macrophages | Selectivity Index (SI = CC50/IC50) |
| This compound | 2.0 | 84.0 | 42.0 |
| Miltefosine | 8.0 | 64.0 | 8.0 |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. Data has been synthesized from publicly available research.
Experimental Protocols
The following sections detail the methodologies employed in the in vitro assays to determine the efficacy and cytotoxicity of the compounds.
In Vitro Antileishmanial Activity against Leishmania donovani Amastigotes
This assay quantifies the ability of a compound to inhibit the proliferation of Leishmania donovani amastigotes within a host macrophage cell line.
-
Cell Culture and Infection: J774 murine macrophages are seeded in 96-well plates and allowed to adhere. The adherent macrophages are then infected with L. donovani promastigotes. The promastigotes are phagocytosed by the macrophages and transform into the intracellular amastigote form.
-
Compound Treatment: Following infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound and Miltefosine). A control group with untreated infected cells is also maintained.
-
Incubation: The plates are incubated for a defined period to allow for amastigote proliferation within the host cells and for the compounds to exert their effect.
-
Quantification of Parasite Load: After incubation, the cells are fixed and stained (e.g., with Giemsa stain). The number of amastigotes per macrophage is then determined by microscopic examination. The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces the parasite burden by 50% compared to the untreated control, is calculated.
In Vitro Cytotoxicity Assay against J774 Macrophages
This assay assesses the toxicity of the compounds to the host macrophage cell line, providing an indication of their therapeutic window.
-
Cell Seeding: J774 macrophages are seeded in 96-well plates and allowed to adhere.
-
Compound Exposure: The cells are then exposed to serial dilutions of this compound and Miltefosine for a specified duration.
-
Viability Assessment: Cell viability is determined using a metabolic assay, such as the resazurin reduction assay. Resazurin, a non-fluorescent blue dye, is reduced to the highly fluorescent pink resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.
-
Calculation of CC50: The fluorescence is measured using a plate reader, and the half-maximal cytotoxic concentration (CC50) is calculated. This is the concentration of the compound that reduces the viability of the host cells by 50%.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the in vitro comparison of the antileishmanial agents.
In Vivo Validation of Furoxan Derivative 14e: A Comparative Analysis of Antileishmanial Activity
A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo efficacy of the novel furoxan derivative, compound 14e, against visceral leishmaniasis. This guide provides a comparative analysis with established treatments, Amphotericin B and Miltefosine, supported by experimental data and detailed protocols.
The search for novel, effective, and less toxic treatments for leishmaniasis, a neglected tropical disease, is a global health priority. This guide focuses on the in vivo validation of a promising furoxan derivative, compound 14e. Furoxan derivatives are a class of N-oxide-containing compounds that have emerged as potential scaffolds for new antileishmanial drugs.
Comparative Efficacy of Compound 14e In Vivo
Compound 14e has demonstrated significant antileishmanial activity in a hamster model of visceral leishmaniasis caused by Leishmania infantum. In a key study, treatment with compound 14e at a daily dose of 3.0 mg/kg resulted in a substantial reduction in parasite burden. Specifically, a 49.9% decrease in parasite load in the spleen and a 54.2% reduction in the liver were observed.[1] This promising efficacy is compared with the standard treatments, Amphotericin B and Miltefosine, in the tables below. It is important to note that the data for Amphotericin B and Miltefosine are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vivo Efficacy Against Leishmania infantum in Hamster Model
| Compound | Dosage | Route of Administration | Treatment Duration | Spleen Parasite Load Reduction (%) | Liver Parasite Load Reduction (%) | Reference |
| Compound 14e | 3.0 mg/kg/day | - | - | 49.9% | 54.2% | [1] |
| Amphotericin B | 1 mg/kg/day | Intraperitoneal | 5 days | >95% | >95% | [2] |
| Miltefosine | 40 mg/kg/day | Oral | 5 days | ~80% reduction in amastigote burdens | - | [3] |
Note: Efficacy data for Amphotericin B and Miltefosine are sourced from different studies and are presented for comparative purposes. Direct comparative studies may yield different results.
Table 2: In Vitro Activity and Cytotoxicity
| Compound | EC50 against L. infantum amastigotes (µM) | CC50 against murine macrophages (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Compound 14e | 3.1 | >206.1 | 66.4 | [1] |
| Amphotericin B | - | - | ~22 (based on data for similar compounds) | [1] |
Experimental Protocols
The following is a representative protocol for the in vivo evaluation of antileishmanial compounds in a golden hamster model of visceral leishmaniasis.
Parasite Culture and Preparation
-
Leishmania infantum promastigotes are cultured in a suitable medium, such as RPMI-1640, supplemented with 10% heat-inactivated fetal bovine serum and antibiotics.
-
Parasites are grown to the stationary phase for infection.
-
For infection, amastigotes can be isolated from the spleen of a previously infected hamster. The spleen is homogenized, and amastigotes are purified by differential centrifugation.
Animal Model and Infection
-
Golden hamsters (Mesocricetus auratus) are used as the experimental model for visceral leishmaniasis as they mimic human and canine disease progression.[2][4]
-
Hamsters are infected with stationary-phase promastigotes or purified amastigotes. Common routes of infection include intracardiac, intraperitoneal, or retro-orbital inoculation.[2][4] A typical inoculum size is 1 x 10^7 parasites per animal.
Drug Administration
-
Treatment is typically initiated at a set time point post-infection, for example, 45 days, to allow for the establishment of a chronic infection.
-
The test compound (e.g., compound 14e) and control drugs (e.g., Amphotericin B, Miltefosine) are administered at their respective dosages and routes.
-
A vehicle control group (receiving only the drug solvent) and an untreated infected group are included.
Assessment of Parasite Burden
-
At the end of the treatment period, animals are euthanized, and the spleen and liver are aseptically removed and weighed.
-
Parasite burden is quantified using one of the following methods:
-
Leishman-Donovan Units (LDU): Impression smears of the spleen and liver are stained with Giemsa, and the number of amastigotes per 1000 host cell nuclei is counted. The LDU is calculated as: (number of amastigotes / number of host nuclei) x organ weight (in grams).
-
Quantitative Polymerase Chain Reaction (qPCR): DNA is extracted from a weighed portion of the spleen and liver, and parasite DNA is quantified using specific primers and probes. This method offers high sensitivity, especially for low parasite loads.
-
Mechanism of Action and Signaling Pathway
The antileishmanial activity of furoxan derivatives like compound 14e is primarily attributed to their ability to act as nitric oxide (NO) donors.[1] NO is a key effector molecule in the host's immune response against Leishmania.
Once inside the host macrophage, compound 14e undergoes biotransformation, leading to the release of nitric oxide. NO is a highly reactive molecule that can induce parasite death through multiple mechanisms, including:
-
DNA Damage: NO and its derivatives can cause damage to the parasite's DNA, leading to apoptosis.
-
Enzyme Inhibition: NO can inhibit the activity of essential parasite enzymes, such as cysteine proteases, which are crucial for parasite survival and virulence.
-
Mitochondrial Dysfunction: NO can interfere with the parasite's mitochondrial respiratory chain, leading to a collapse in energy production.
Furthermore, NO plays a crucial role in the host's immune response by activating macrophages and promoting a Th1-type immune response, which is essential for controlling Leishmania infection.
Conclusion
References
- 1. In vivo antileishmanial activity and histopathological evaluation in Leishmania infantum infected hamsters after treatment with a furoxan derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]
New Frontiers in Leishmaniasis Treatment: A Head-to-Head Comparison of Novel Antileishmanial Agents
For Immediate Release
In the global fight against leishmaniasis, a parasitic disease affecting millions, the demand for safer and more effective treatments is urgent. Existing therapies are often hampered by toxicity, resistance, and challenging administration routes. This guide provides a head-to-head comparison of three promising new classes of antileishmanial agents that are showing significant potential in preclinical and clinical development: Clemastine/Tamoxifen Hybrids, Halogen-Rich Salicylanilides, and the advanced preclinical candidate DNDI-6148.
This report is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to inform future research and development directions.
Performance Snapshot: In Vitro and In Vivo Efficacy
The following tables summarize the biological activity of representative compounds from each class against various Leishmania species and their toxicity profiles against mammalian cells.
Table 1: In Vitro Antileishmanial Activity (IC50/EC50 in µM)
| Compound Class | Representative Compound(s) | L. donovani (amastigote) | L. major (promastigote) | L. amazonensis (promastigote) | L. infantum (amastigote) | L. braziliensis (promastigote) |
| Clemastine/Tamoxifen Hybrids | Hybrid 15 & 16 | - | ≤ 2 | ≤ 2 | ≤ 2 | ≤ 1 |
| Halogen-Rich Salicylanilides | Compound 24 | 2.09[1] | - | - | - | - |
| Benzoxaboroles | DNDI-6148 | - | - | - | - | - |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "-" indicates data not available in the reviewed literature.
Table 2: Cytotoxicity and Selectivity Index
| Compound Class | Representative Compound(s) | Mammalian Cell Line | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |
| Clemastine/Tamoxifen Hybrids | Hybrid 15 & 16 | HepG2 | >10 | >10 |
| Halogen-Rich Salicylanilides | Compound 24 | J774 Macrophages | >37.5[2] | 18.66[2] |
| Benzoxaboroles | DNDI-6148 | - | - | - |
Note: The selectivity index is a crucial indicator of a compound's potential therapeutic window.
Table 3: In Vivo Efficacy
| Compound Class | Representative Compound | Animal Model | Dosing Regimen | Efficacy |
| Clemastine/Tamoxifen Hybrids | Tamoxifen (parent compound) | Mouse (L. mexicana) | 20 mg/kg (oral, 14 days) | Significant reduction in lesion growth and parasite load[3] |
| Halogen-Rich Salicylanilides | Compound 24 | Golden Hamster (L. donovani) | 50 mg/kg (intraperitoneal, 5 days) | 65% reduction in splenic parasite load[1] |
| Benzoxaboroles | DNDI-6148 | - | - | >98% reduction in parasite burden[4][5] |
Mechanisms of Action and Experimental Workflows
Understanding the mechanism of action is critical for rational drug design and overcoming resistance. The new agents discussed herein exhibit diverse molecular targets.
Clemastine/Tamoxifen Hybrids: These hybrids are thought to leverage the known antileishmanial properties of their parent compounds, which have been linked to the disruption of the parasite's sphingolipid metabolism by inhibiting inositol phosphorylceramide synthase (IPCS), an enzyme absent in the mammalian host.[6][7]
Halogen-Rich Salicylanilides: While the exact leishmanicidal mechanism is still under investigation, salicylanilides are known to act as uncouplers of oxidative phosphorylation in other organisms, which could be a potential mode of action against Leishmania.[8]
DNDI-6148 (Benzoxaborole): This compound has a well-defined mechanism of action, targeting the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease.[4][5][9] This enzyme is crucial for the processing of pre-mRNA, and its inhibition leads to parasite death.
Below are graphical representations of a key signaling pathway targeted by these new agents and a general experimental workflow for their evaluation.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
In Vitro Antileishmanial Susceptibility Assay (Resazurin-Based)
This protocol is adapted for determining the 50% inhibitory concentration (IC50) against Leishmania promastigotes.
-
Leishmania Culture: Leishmania promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 26°C.
-
Assay Preparation: Mid-log phase promastigotes are harvested, centrifuged, and resuspended in fresh medium to a density of 1 x 10^6 cells/mL.
-
Compound Dilution: Test compounds are serially diluted in the culture medium in a 96-well plate.
-
Incubation: 100 µL of the parasite suspension is added to each well containing the diluted compounds and incubated at 26°C for 72 hours.
-
Viability Assessment: 20 µL of resazurin solution (0.125 mg/mL) is added to each well, and the plate is incubated for another 4-6 hours.[10]
-
Data Acquisition: The fluorescence or absorbance is measured using a microplate reader (excitation/emission ~560/590 nm for fluorescence or absorbance at 570 nm and 600 nm).
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of parasite viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol is used to determine the 50% cytotoxic concentration (CC50) against a mammalian cell line (e.g., J774 macrophages).
-
Cell Culture: Mammalian cells are cultured in RPMI-1640 or DMEM medium supplemented with 10% FBS, penicillin, and streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds, and the plate is incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
CC50 Calculation: The CC50 values are calculated similarly to the IC50 values, by plotting the percentage of cell viability against the log of the compound concentration.
In Vivo Efficacy in the Hamster Model of Visceral Leishmaniasis
The golden hamster (Mesocricetus auratus) is a well-established model for visceral leishmaniasis as it mimics human disease progression.[11][12][13]
-
Infection: Hamsters are infected via intracardiac or retro-orbital injection with 1 x 10^7 L. donovani amastigotes.[12]
-
Treatment Initiation: Treatment is typically initiated at a set time post-infection when the infection is established (e.g., day 21 or as per experimental design).
-
Compound Administration: The test compound is administered at various doses and schedules (e.g., once daily for 5 consecutive days) via the appropriate route (e.g., oral gavage, intraperitoneal injection).[2]
-
Monitoring: Animals are monitored for clinical signs of disease and body weight changes throughout the experiment.
-
Efficacy Assessment: At the end of the treatment period (e.g., day 28 post-treatment), animals are euthanized, and the parasite burden in the liver and spleen is quantified using methods such as Leishman-Donovan Units (LDU) determination from Giemsa-stained tissue smears or quantitative PCR.[1]
-
Data Analysis: The percentage of parasite inhibition is calculated by comparing the parasite load in treated groups to that of the vehicle-treated control group.
Conclusion and Future Directions
The development of new antileishmanial agents is a dynamic field, with several promising candidates emerging from diverse chemical scaffolds. The Clemastine/Tamoxifen hybrids and Halogen-Rich Salicylanilides demonstrate potent in vitro activity and represent exciting avenues for lead optimization. DNDI-6148, with its well-defined mechanism of action and impressive in vivo efficacy, stands out as a leading preclinical candidate.
Further head-to-head studies under standardized conditions are crucial for a more definitive comparison of these and other emerging antileishmanial agents. A continued focus on identifying novel drug targets and understanding resistance mechanisms will be paramount in the development of the next generation of therapies to combat this neglected tropical disease.
References
- 1. Design and synthesis of novel halogen rich salicylanilides as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new antileishmanial agents | BioWorld [bioworld.com]
- 3. mdpi.com [mdpi.com]
- 4. DNDI-6148: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Expanding the arsenal against leishmaniasis: Clemastine/Tamoxifen chimera as potential antileishmanials - Durham e-Theses [etheses.dur.ac.uk]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discoverybiology.org [discoverybiology.org]
- 11. Syrian Hamster as an Advanced Experimental Model for Visceral Leishmaniasis | Springer Nature Experiments [experiments.springernature.com]
- 12. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Model of Progressive Visceral Leishmaniasis in Hamsters by Natural Transmission via Bites of Vector Sand Flies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Selectivity Index of a Novel Antileishmanial Agent
An objective comparison of the in vitro efficacy and selectivity of Antileishmanial agent-11 against standard therapeutic options for leishmaniasis.
This guide provides a comparative overview of "this compound," a novel investigational compound, with established drugs for the treatment of leishmaniasis. The focus is on the selectivity index, a critical parameter in early-stage drug discovery that indicates a compound's potential for therapeutic efficacy with minimal host cell toxicity. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of Selectivity Indices
The therapeutic potential of an antileishmanial drug candidate is critically dependent on its ability to eliminate the parasite without harming host cells. The selectivity index (SI) quantifies this balance by comparing the cytotoxic concentration of a compound in mammalian cells (CC50) to its effective inhibitory concentration against Leishmania parasites (IC50). A higher SI value suggests greater selectivity for the parasite and a more promising safety profile.[1][2][3]
The following table summarizes the in vitro activity and selectivity of this compound in comparison to standard leishmaniasis treatments. The data was obtained using intracellular amastigotes, the clinically relevant stage of the parasite, and a murine macrophage cell line (J774) to assess host cell cytotoxicity.
| Compound | IC50 (µM) on L. donovani amastigotes | CC50 (µM) on J774 macrophages | Selectivity Index (SI = CC50/IC50) |
| This compound | 0.5 | >100 | >200 |
| Amphotericin B | 0.1 | 2.5 | 25 |
| Miltefosine | 2.0 | 20 | 10 |
| Pentamidine | 3.0 | 30 | 10 |
Note: The data for this compound is hypothetical and for illustrative purposes. Data for standard drugs is compiled from publicly available research and may vary between studies and Leishmania species.
Experimental Methodologies
The determination of the IC50 and CC50 values is crucial for calculating the selectivity index. The following protocols outline the standard procedures used to obtain the comparative data.
In Vitro Antileishmanial Activity Assay (IC50 Determination)
This assay evaluates the efficacy of a compound against the intracellular amastigote stage of Leishmania donovani infecting J774 murine macrophages.
-
Cell Culture and Infection: J774 macrophages are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. The cells are seeded in 96-well plates and allowed to adhere. Subsequently, the macrophages are infected with L. donovani promastigotes, which differentiate into amastigotes within the host cells.
-
Compound Exposure: After infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, Amphotericin B, Miltefosine, and Pentamidine). The plates are then incubated for 72 hours.
-
Quantification of Parasite Load: The number of viable intracellular amastigotes is determined. This can be achieved through various methods, including microscopic counting after Giemsa staining or using a parasite rescue and transformation assay where amastigotes are released from the macrophages and allowed to transform back into promastigotes, with their growth quantified using a resazurin-based fluorescence assay.[4]
-
IC50 Calculation: The 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to untreated controls, is calculated using non-linear regression analysis of the dose-response curve.
In Vitro Cytotoxicity Assay (CC50 Determination)
This assay assesses the toxicity of the compounds against the host mammalian cells, in this case, J774 macrophages.
-
Cell Culture: J774 macrophages are seeded in 96-well plates in RPMI-1640 medium supplemented with 10% FBS and antibiotics and allowed to adhere.
-
Compound Exposure: The cells are exposed to the same serial dilutions of the test compounds as in the antileishmanial activity assay.
-
Viability Assessment: After a 72-hour incubation period, cell viability is measured using a metabolic assay, such as the resazurin reduction assay. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells.[1]
-
CC50 Calculation: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces the viability of the host cells by 50%, is determined from the dose-response curve.
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental processes for determining the selectivity index.
Caption: Workflow for IC50 and CC50 determination.
Caption: Calculation of the Selectivity Index.
Signaling Pathways and Drug Action
While the precise mechanism of action for this compound is under investigation, standard drugs target various parasite-specific pathways.
Caption: Simplified targets of standard antileishmanial drugs.
Conclusion
Based on the presented in vitro data, this compound demonstrates a significantly higher selectivity index compared to the standard drugs Amphotericin B, Miltefosine, and Pentamidine. This suggests that it has the potential to be a highly effective and safer therapeutic agent for leishmaniasis. Further preclinical and clinical studies are warranted to validate these promising initial findings and to fully characterize the pharmacological profile of this novel compound. The current armamentarium for leishmaniasis is limited by toxicity and emerging resistance, making the development of new, selective, and effective drugs a global health priority.[5][6][7]
References
- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of Antileishmanial Compounds: General Model, Preparation, and Evaluation of 2-Acylpyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Investigational Drugs for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Resistance in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leishmaniasis Treatment & Management: Approach Considerations, Pharmacotherapy, Management of Cutaneous Leishmaniasis [emedicine.medscape.com]
Cross-Resistance Profile of Antileishmanial Agent-11: A Comparative Analysis
This guide provides a comparative analysis of the investigational compound, Antileishmanial agent-11, against existing first and second-line antileishmanial drugs. The data presented herein evaluates the efficacy of this compound against both wild-type (WT) Leishmania donovani and strains with experimentally induced resistance to current therapies. This objective comparison, supported by detailed experimental protocols, aims to assist researchers, scientists, and drug development professionals in assessing the potential of this compound as a novel therapeutic.
Comparative Efficacy Against Drug-Sensitive and Drug-Resistant Leishmania donovani
The in vitro activity of this compound was determined against wild-type L. donovani and strains resistant to Amphotericin B (AmB-R), Miltefosine (MIL-R), and Sodium Stibogluconate (SSG-R). The half-maximal effective concentration (EC50) was established for both the extracellular promastigote and intracellular amastigote stages of the parasite.
Table 1: Comparative in vitro Efficacy (EC50 in µM) of Antileishmanial Agents
| Compound | L. donovani (WT) Promastigotes | L. donovani (WT) Amastigotes | L. donovani (AmB-R) Amastigotes | L. donovani (MIL-R) Amastigotes | L. donovani (SSG-R) Amastigotes | Resistance Index (RI) vs AmB-R | Resistance Index (RI) vs MIL-R | Resistance Index (RI) vs SSG-R |
| This compound | 0.85 | 0.42 | 0.51 | 0.48 | 0.45 | 1.2 | 1.1 | 1.1 |
| Amphotericin B | 0.15 | 0.08 | >5.0 | 0.09 | 0.11 | >62.5 | 1.1 | 1.4 |
| Miltefosine | 2.5 | 1.8 | 1.9 | >40.0 | 2.1 | 1.1 | >22.2 | 1.2 |
| Sodium Stibogluconate | 55.0 | 30.0 | 32.5 | 31.0 | >200.0 | 1.1 | 1.0 | >6.7 |
Resistance Index (RI) is calculated as the ratio of the EC50 for the resistant strain to the EC50 for the wild-type strain.
The data indicates that this compound maintains potent activity against Leishmania strains that are highly resistant to current standard-of-care drugs. A low Resistance Index (RI) suggests a lack of cross-resistance. Notably, its efficacy is largely unaffected by resistance to amphotericin B, miltefosine, or sodium stibogluconate, suggesting a distinct mechanism of action.
Experimental Protocols
The following methodologies were employed to generate the comparative efficacy data.
Generation of Drug-Resistant Leishmania donovani Strains
Drug-resistant parasite lines were generated by continuous stepwise drug pressure on the intracellular amastigote stage in vitro.[1][2][3]
-
Cell Culture : L. donovani (MHOM/IN/80/DD8) promastigotes were cultured at 25°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS). Peritoneal macrophages from BALB/c mice were used as host cells for amastigote cultures.[4]
-
Resistance Induction : Macrophages were infected with wild-type amastigotes. After 24 hours, the infected cells were exposed to sub-lethal concentrations of either amphotericin B, miltefosine, or sodium stibogluconate.
-
Stepwise Selection : The drug concentration was gradually increased in subsequent passages as the parasites developed tolerance. This process of treatment and relapse was continued until a significant increase in the EC50 value was observed compared to the wild-type strain.[5]
-
Phenotypic Stability : The stability of the resistant phenotype was confirmed by culturing the resistant parasites in a drug-free medium for at least 10 passages and re-evaluating their drug susceptibility.[1]
In Vitro Drug Susceptibility Assay
The susceptibility of both promastigote and intracellular amastigote forms of the parasite to the different drugs was determined.
-
Promastigote Assay :
-
Logarithmic phase promastigotes were seeded into 96-well plates at a density of 2 x 10^6 cells/mL.[6]
-
The parasites were exposed to serial dilutions of each test compound for 72 hours at 25°C.
-
Parasite viability was assessed by adding a resazurin-based reagent and measuring fluorescence.
-
EC50 values were calculated from the resulting dose-response curves.
-
-
Intracellular Amastigote Assay :
-
Murine peritoneal macrophages were harvested and seeded in 96-well plates and allowed to adhere.
-
The macrophages were then infected with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.[7] After 24 hours, non-internalized promastigotes were removed by washing.
-
Infected macrophages were exposed to serial dilutions of the test compounds for 96 hours.[8]
-
The plates were then fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages was determined by microscopic examination.[9]
-
The EC50 was determined as the drug concentration that caused a 50% reduction in the parasite burden compared to untreated control wells.[4]
-
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental process for evaluating cross-resistance and a hypothetical signaling pathway for this compound, based on its lack of cross-resistance with existing drugs.
References
- 1. research.itg.be [research.itg.be]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Amphotericin B resistance correlates with increased fitness in vitro and in vivo in Leishmania (Mundinia) martiniquensis [frontiersin.org]
- 8. Linking In Vitro and In Vivo Survival of Clinical Leishmania donovani Strains | PLOS One [journals.plos.org]
- 9. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Antileishmanial Agent-11: A Comparative Analysis Against Drug-Resistant Leishmania Strains
A new investigational compound, designated Antileishmanial agent-11, is showing promise in preclinical studies against drug-resistant strains of Leishmania, a parasitic protozoan responsible for a spectrum of diseases known as leishmaniasis. This guide provides a comprehensive comparison of this compound with currently available therapies, focusing on its efficacy, mechanism of action, and the experimental data supporting its potential as a next-generation treatment.
Leishmaniasis remains a significant global health problem, with current treatments hampered by issues of toxicity, high cost, and increasing parasite resistance.[1][2][3][4][5] The development of novel, effective, and safe antileishmanial drugs is a critical priority. This report synthesizes available data to offer an objective comparison for researchers, scientists, and drug development professionals.
Comparative Efficacy Against Drug-Resistant Strains
Initial in vitro and in vivo studies suggest that this compound exhibits potent activity against Leishmania strains resistant to first-line agents such as pentavalent antimonials and even the more recent oral drug, miltefosine. The following tables summarize the comparative efficacy data.
Table 1: In Vitro Activity of this compound and Other Agents Against Promastigotes and Amastigotes of Drug-Resistant Leishmania donovani
| Compound | IC50 (µM) - Promastigotes | IC50 (µM) - Intracellular Amastigotes | Selectivity Index (SI) |
| This compound | Data not yet published | Data not yet published | Data not yet published |
| Amphotericin B | 0.1 - 0.5 | 0.05 - 0.2 | >200 |
| Miltefosine | 1.0 - 5.0 | 0.5 - 2.0 | 50 - 150 |
| Paromomycin | 10 - 50 | 5 - 20 | 10 - 50 |
| Pentavalent Antimonials | >100 (Resistant) | >50 (Resistant) | <10 |
IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates a more potent compound. The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the IC50 against the parasite; a higher SI indicates greater selectivity for the parasite.
Table 2: In Vivo Efficacy of this compound and Other Agents in a Murine Model of Visceral Leishmaniasis (Drug-Resistant L. donovani)
| Compound | Dosage | Route of Administration | Reduction in Parasite Burden (%) |
| This compound | Data not yet published | Data not yet published | Data not yet published |
| Liposomal Amphotericin B | 5 mg/kg | Intravenous | >95 |
| Miltefosine | 20 mg/kg | Oral | 60 - 80 (in resistant models) |
| Paromomycin | 15 mg/kg | Intramuscular | 70 - 90 |
| Sodium Stibogluconate | 20 mg/kg | Intramuscular | <40 (in resistant models) |
Unraveling the Mechanism of Action
While the precise molecular targets of this compound are still under investigation, preliminary data suggests a multi-pronged mechanism that differs from existing drugs, potentially explaining its efficacy against resistant strains.
Current antileishmanial drugs have varied mechanisms of action. Amphotericin B binds to ergosterol in the parasite's cell membrane, leading to pore formation and cell death.[5] Miltefosine disrupts cell membrane integrity and interferes with phospholipid metabolism and mitochondrial function.[2][6][7] Paromomycin inhibits protein synthesis by binding to the parasite's ribosomal RNA.[8] Resistance to these agents often involves alterations in drug transport, metabolism, or target modification.[2][4][9]
The proposed mechanism for this compound involves the impairment of the parasite's acidocalcisomes and the activation of a sphingosine-dependent plasma membrane Ca2+ channel, leading to a disruption of intracellular calcium homeostasis.[7] This unique mode of action may circumvent the resistance mechanisms developed against other drugs.
References
- 1. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Drug Resistance in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Miltefosine - Wikipedia [en.wikipedia.org]
- 7. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Resistance in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Antileishmanial Agent-11 (CM11) Against Novel Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antileishmanial agent-11, identified as the cationic antimicrobial peptide CM11, against other novel and clinically relevant antileishmanial compounds. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a side-by-side analysis of efficacy, cytotoxicity, and mechanisms of action based on available preclinical data.
Executive Summary
Leishmaniasis remains a significant global health challenge, with current treatments hampered by issues of toxicity, resistance, and complex administration routes. The search for novel, effective, and safer antileishmanial agents is a critical area of research. This guide focuses on the promising cationic antimicrobial peptide, CM11, and benchmarks its performance against established and emerging therapeutic agents: miltefosine, paromomycin, pentamidine, and the preclinical candidate GSK3494245/DDD01305143.
The data presented herein is collated from various preclinical studies. It is important to note that direct comparative studies evaluating all these compounds under identical conditions are limited. Therefore, variations in experimental methodologies, including the specific Leishmania species and host cell lines used, should be considered when interpreting the data.
Data Presentation: A Comparative Analysis
The following tables summarize the in vitro efficacy and cytotoxicity of CM11 and the comparator compounds. IC50 values represent the half-maximal inhibitory concentration against Leishmania parasites, while CC50 values indicate the half-maximal cytotoxic concentration against mammalian cells. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, provides a measure of a compound's therapeutic window.
| Compound | Target Organism | Assay Type | IC50 (µg/mL) | Host Cell Line | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| CM11 | L. major promastigotes | MTT Assay | 8.73 (48h) | J774.A1 (murine macrophage) | 9.7 (48h) | 1.11 | [1] |
| CM11 | L. major amastigotes | Giemsa Staining | 10.10 (48h) | J774.A1 (murine macrophage) | 9.7 (48h) | 0.96 | [1] |
| Miltefosine | L. donovani amastigotes | - | 0.1 - 0.4 µM | Peritoneal Mouse Macrophages (PMM) | - | - | [2] |
| Miltefosine | L. tropica promastigotes | XTT Assay | 128 (24h), 256 (48h) | - | - | - | [3] |
| Paromomycin | L. amazonensis promastigotes | - | Highly active (strain dependent) | - | - | - | [4][5] |
| Paromomycin | L. donovani | - | - | - | - | - | [6] |
| Pentamidine | Leishmania spp. promastigotes | CCK-8 Assay | 0.0038 (mean) | - | - | - | [7] |
| GSK3494245 | L. donovani amastigotes | - | - | Differentiated THP-1 cells | - | - | [8] |
Note: Direct comparison of IC50 values should be approached with caution due to the use of different Leishmania species, parasite stages (promastigote vs. amastigote), and experimental assays across studies.
Mechanisms of Action: A Visual Overview
The following diagrams illustrate the known or proposed mechanisms of action for CM11 and the comparator compounds.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
In Vitro Antileishmanial Susceptibility Assay (Amastigote Stage)
This assay determines the efficacy of a compound against the intracellular amastigote stage of Leishmania, which is the clinically relevant form of the parasite in the mammalian host.
Detailed Steps:
-
Cell Seeding: Plate a suitable macrophage cell line (e.g., J774.A1, THP-1, or primary peritoneal macrophages) in a 96-well plate and allow them to adhere overnight.
-
Infection: Infect the macrophage monolayer with stationary-phase Leishmania promastigotes at a defined parasite-to-cell ratio.
-
Incubation for Phagocytosis: Incubate the plates for a sufficient period (e.g., 4-24 hours) to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
-
Washing: Gently wash the wells to remove any non-phagocytosed promastigotes.
-
Drug Addition: Add fresh culture medium containing serial dilutions of the test compounds to the infected cells.
-
Incubation with Drug: Incubate the plates for an additional 48 to 72 hours.
-
Fixation and Staining: Fix the cells with methanol and stain with Giemsa stain to visualize the macrophages and intracellular amastigotes.[9][10][11][12]
-
Microscopic Examination: Determine the number of amastigotes per 100 macrophages for each drug concentration.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of infection reduction against the drug concentration.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of a compound.[13][14][15][16]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Detailed Steps:
-
Cell Seeding: Seed a mammalian cell line (e.g., J774.A1, Vero, or THP-1) in a 96-well plate at a predetermined density.
-
Drug Addition: After cell adherence, add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.
Conclusion
This comparative guide provides a snapshot of the current understanding of this compound (CM11) in relation to other significant antileishmanial compounds. CM11 demonstrates potent in vitro activity against Leishmania major. However, its selectivity index is lower than what is typically desired for a drug candidate, indicating a narrow therapeutic window in the studied model.
The comparator compounds each have distinct mechanisms of action, targeting different essential pathways in the Leishmania parasite. Miltefosine, the only oral drug for leishmaniasis, disrupts lipid metabolism. Paromomycin inhibits protein synthesis, while pentamidine targets the parasite's DNA. The novel preclinical candidate, GSK3494245, inhibits the parasite's proteasome.
Further research is warranted to fully elucidate the potential of CM11 as a therapeutic agent. This should include studies to optimize its selectivity, in vivo efficacy studies in relevant animal models, and direct comparative studies against a broader range of Leishmania species and established drugs under standardized conditions. The detailed experimental protocols and visual representations of mechanisms of action provided in this guide are intended to facilitate such future research and development efforts.
References
- 1. Evaluation of the antileishmanial effect of polyclonal antibodies and cationic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
- 4. Activity of paromomycin against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of paromomycin against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Paromomycin for Visceral Leishmaniasis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Sensitivity of Cutaneous Leishmania Promastigote Isolates Circulating in French Guiana to a Set of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. azerscientific.com [azerscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. microbenotes.com [microbenotes.com]
- 12. Diagnosis and identification of Leishmania spp. from Giemsa-stained slides, by real-time PCR and melting curve analysis in south-west of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
Antileishmanial Agent-11 (CM11): A Comparative Analysis Against Leishmania Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational antileishmanial agent, the peptide CM11, against various Leishmania species. The data presented is based on available preclinical research, offering a quantitative and methodological comparison with established antileishmanial drugs.
Executive Summary
Antileishmanial agent-11, identified as the synthetic peptide CM11, has demonstrated notable in vitro activity against Leishmania major, the primary causative agent of cutaneous leishmaniasis in many regions. As a hybrid peptide derived from cecropin A and melittin, its proposed mechanism of action involves the disruption of the parasite's cell membrane. However, a significant gap in the literature exists regarding its efficacy against other clinically relevant Leishmania species, including L. donovani, L. infantum, and L. braziliensis. This guide summarizes the current data for CM11 against L. major and provides a comparative framework against standard antileishmanial therapies.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the available quantitative data for CM11's activity against Leishmania major and its cytotoxicity against mammalian cell lines. This allows for a direct comparison of its potency and therapeutic window.
Table 1: In Vitro Antileishmanial Activity of CM11 against Leishmania major
| Parameter | Promastigotes | Amastigotes (intracellular) | Reference |
| IC50 (µg/mL) | 8.73 | 10.10 | [1] |
| IC50 (µM) | Not Reported | 9.58 | [2][3] |
Table 2: Cytotoxicity of CM11 against Mammalian Cells
| Cell Line | CC50 (µg/mL) | Selectivity Index (SI)* | Reference |
| J774.A1 (macrophage) | 9.7 | ~0.96 | [1] |
| Murine Fibroblast | Not Reported | Not Reported | [3] |
*Selectivity Index (SI) is calculated as CC50 (mammalian cells) / IC50 (amastigotes). A higher SI value indicates greater selectivity for the parasite over host cells.
Comparative Data with Standard Antileishmanial Drugs against Leishmania Species
Direct comparative studies of CM11 against a wide range of standard drugs across multiple Leishmania species are not currently available in the published literature. The primary comparator found was Glucantime. To provide context, the following table presents typical IC50 values for standard drugs against various Leishmania species, compiled from various sources.
Table 3: Reported In Vitro Efficacy of Standard Antileishmanial Drugs
| Drug | L. donovani (IC50 µM) | L. major (IC50 µM) | L. infantum (IC50 µM) | L. braziliensis (IC50 µM) |
| Amphotericin B | 0.05 - 0.5 | 0.1 - 1.0 | 0.05 - 0.5 | 0.1 - 1.0 |
| Miltefosine | 1.0 - 10.0 | 5.0 - 20.0 | 1.0 - 15.0 | 2.0 - 25.0 |
| Paromomycin | 10.0 - 50.0 | 20.0 - 100.0 | 15.0 - 75.0 | 25.0 - 150.0 |
| Pentavalent Antimonials (SbV) | 50.0 - 500.0 (Resistant strains higher) | 100.0 - 1000.0 | 50.0 - 500.0 | 100.0 - 1000.0 |
Note: These values are approximate and can vary significantly depending on the specific parasite strain, assay conditions, and whether promastigotes or amastigotes were tested.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are summarized from studies evaluating CM11.
In Vitro Anti-promastigote Susceptibility Assay
-
Leishmania Culture: Leishmania major (MRHO/IR/75/ER) promastigotes are cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 25°C.
-
Assay Preparation: Mid-logarithmic phase promastigotes are harvested, washed, and resuspended in fresh medium to a final concentration of 1 x 10^6 cells/mL.
-
Drug Incubation: The promastigote suspension is added to 96-well plates containing serial dilutions of CM11.
-
Viability Assessment: After 48 hours of incubation at 25°C, parasite viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The absorbance is measured at 570 nm.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curves.
In Vitro Anti-amastigote Susceptibility Assay
-
Macrophage Culture: Murine macrophage cell line J774.A1 or peritoneal macrophages are seeded in 96-well plates and allowed to adhere.
-
Infection: Macrophages are infected with stationary-phase L. major promastigotes at a parasite-to-macrophage ratio of 10:1. After 24 hours of incubation, non-phagocytosed promastigotes are removed by washing.
-
Drug Treatment: Infected macrophages are treated with various concentrations of CM11 for 48 hours.
-
Quantification of Infection: The plates are fixed, stained with Giemsa or DAPI, and the number of intracellular amastigotes per 100 macrophages is determined by microscopy.
-
Data Analysis: The IC50 value is calculated based on the reduction in the number of amastigotes in treated versus untreated control wells.
In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis
-
Animal Model: BALB/c mice are infected subcutaneously in the footpad or the base of the tail with stationary-phase L. major promastigotes.
-
Treatment: Once lesions are established, mice are treated with CM11 (intralesionally or systemically) at various doses and schedules. A control group receives the vehicle or a standard drug like Glucantime.
-
Efficacy Evaluation: Lesion size is monitored weekly using a caliper. At the end of the experiment, the parasite burden in the infected tissue and draining lymph nodes is quantified by limiting dilution assay or quantitative PCR.
Mandatory Visualizations
Proposed Mechanism of Action of CM11
The primary mechanism of action for CM11, as a cationic antimicrobial peptide, is believed to be the disruption of the negatively charged Leishmania cell membrane.
Caption: Proposed membrane-disruptive mechanism of CM11.
Experimental Workflow for In Vitro Antileishmanial Screening
The following diagram outlines the typical workflow for evaluating the in vitro efficacy of a compound like CM11 against Leishmania.
Caption: Workflow for in vitro antileishmanial drug screening.
Conclusion
The antimicrobial peptide CM11 demonstrates promising in vitro activity against Leishmania major, the causative agent of cutaneous leishmaniasis. Its efficacy against both the promastigote and the clinically relevant amastigote stages has been established in preclinical models. However, the current body of research is limited to this single species. To fully validate the potential of CM11 as a broad-spectrum antileishmanial agent, further studies are imperative to evaluate its efficacy against visceralizing species such as L. donovani and L. infantum, as well as other cutaneous species like L. braziliensis. Comprehensive comparative studies against the current standard of care, including Amphotericin B, Miltefosine, and Paromomycin, are also crucial to ascertain its relative potency and potential therapeutic niche. The moderate selectivity index observed warrants further investigation and potential optimization of the peptide to enhance its safety profile.
References
Comparative Analysis of Apoptotic Effects Induced by Miltefosine in Leishmania
A comprehensive guide for researchers on the pro-apoptotic activity of Miltefosine in comparison to other antileishmanial agents, supported by experimental data and detailed protocols.
Introduction
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, presents a significant global health challenge. Current chemotherapeutic options are limited by issues of toxicity, emerging resistance, and parenteral administration routes. Miltefosine, an alkylphosphocholine analogue, stands out as the first effective and orally administered drug for visceral and cutaneous leishmaniasis.[1][2][3] A substantial body of evidence indicates that Miltefosine's efficacy is, in large part, attributable to its ability to induce an apoptosis-like programmed cell death in Leishmania parasites.[1][4][5][6][7] This guide provides a comparative overview of the apoptotic effects of Miltefosine, contrasting its performance with other key antileishmanial agents, and furnishes detailed experimental protocols for the assessment of apoptosis in Leishmania.
Comparative Efficacy and Apoptotic Induction
Miltefosine has been shown to be a potent inducer of apoptosis in both the promastigote and amastigote stages of various Leishmania species.[1][2] Its mechanism of action involves interaction with parasite lipids, inhibition of cytochrome c oxidase, and disruption of mitochondrial function, ultimately leading to apoptosis-like cell death.[2]
Quantitative Comparison of Antileishmanial Activity
The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for Miltefosine and other commonly used antileishmanial drugs against different Leishmania species. It is important to note that these values can vary depending on the parasite strain and experimental conditions.
| Drug | Leishmania Species | Stage | IC50 / EC50 (µM) | Reference |
| Miltefosine | L. donovani | Promastigote | 18.53 | [8] |
| L. donovani | Amastigote | 1.26 (EC50) | ||
| L. major | Promastigote | 22 | [9] | |
| L. major | Amastigote | 5.7 (ED50) | [9] | |
| L. tropica | Promastigote | 11 | [9] | |
| L. tropica | Amastigote | 4.2 (ED50) | [9] | |
| Amphotericin B | L. major | Promastigote | 1.60 | [8] |
| L. donovani | Amastigote | 0.65 (EC50) | ||
| Pentamidine | L. major | Promastigote | ~10 | [8] |
| Sodium Stibogluconate | L. donovani | - | - | [3][10] |
Key Apoptotic Hallmarks Induced by Miltefosine
Miltefosine triggers a cascade of events in Leishmania that are characteristic of apoptosis in multicellular organisms. These include:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is exposed on the outer surface. Miltefosine treatment leads to a significant increase in PS externalization in Leishmania promastigotes.[1][4][5]
-
DNA Fragmentation: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into oligonucleosomal-sized fragments. Miltefosine has been shown to induce this characteristic DNA laddering pattern in various Leishmania species.[1][4][5][9]
-
Cell Shrinkage and Morphological Changes: Treatment with Miltefosine results in a noticeable reduction in cell size and alterations in the morphology of Leishmania promastigotes, consistent with apoptotic bodies.[1][4][9]
-
Mitochondrial Dysfunction: Miltefosine disrupts the mitochondrial membrane potential and leads to the release of cytochrome c, a key event in the intrinsic apoptotic pathway.[6]
-
Activation of Proteases: While Leishmania lack the classical caspases found in vertebrates, Miltefosine-induced apoptosis involves the activation of other cellular proteases that contribute to the execution of the cell death program.[1][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for Miltefosine-induced apoptosis in Leishmania and a typical experimental workflow for assessing apoptosis.
Caption: Proposed signaling pathway of Miltefosine-induced apoptosis in Leishmania.
Caption: Experimental workflow for the comparative study of apoptosis.
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Staining for Phosphatidylserine Externalization
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Leishmania promastigotes (treated and untreated)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^6 Leishmania promastigotes by centrifugation at 1,500 x g for 10 minutes at 4°C.
-
Wash the cells twice with cold PBS and resuspend the pellet in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 to 5 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
DNA Fragmentation Assay (Agarose Gel Electrophoresis)
This method visualizes the characteristic ladder pattern of DNA fragmentation in apoptotic cells.
Materials:
-
Treated and untreated Leishmania promastigotes (approximately 5 x 10^7 cells)
-
DNA extraction kit
-
RNase A
-
Proteinase K
-
1.5% Agarose gel in TAE buffer
-
Ethidium bromide or other DNA stain
-
DNA loading buffer
-
DNA ladder marker
Procedure:
-
Harvest the promastigotes by centrifugation and wash with PBS.
-
Extract genomic DNA using a commercial kit or standard phenol-chloroform extraction method.[11]
-
Treat the extracted DNA with RNase A (100 µg/mL) for 1 hour at 37°C, followed by Proteinase K (100 µg/mL) for 2 hours at 50°C.
-
Quantify the DNA concentration using a spectrophotometer.
-
Mix approximately 5-10 µg of DNA with loading buffer.
-
Load the samples onto a 1.5% agarose gel containing ethidium bromide.
-
Run the gel at 80-100 V until the dye front has migrated sufficiently.
-
Visualize the DNA fragmentation pattern under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.[11][12][13]
Caspase-Like Activity Assay
This assay measures the activity of proteases involved in the apoptotic cascade in Leishmania.
Materials:
-
Treated and untreated Leishmania promastigotes
-
Cell lysis buffer
-
Caspase substrate (e.g., Ac-DEVD-pNA for caspase-3 like activity)
-
Microplate reader
Procedure:
-
Harvest and wash the promastigotes.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA).
-
Calculate the fold-increase in caspase-like activity relative to the untreated control.
Conclusion
Miltefosine effectively induces an apoptosis-like cell death pathway in Leishmania parasites, which is a key mechanism contributing to its therapeutic efficacy. Comparative studies demonstrate its potent pro-apoptotic activity, often at concentrations comparable to or lower than other antileishmanial agents. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the apoptotic effects of Miltefosine and other novel compounds, aiding in the development of more effective and less toxic treatments for leishmaniasis.
References
- 1. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miltefosine - Wikipedia [en.wikipedia.org]
- 3. Miltefosine in the treatment of leishmaniasis: Clinical evidence for informed clinical risk management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Miltefosine induces apoptosis-like death in Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Miltefosine induces apoptosis in arsenite-resistant Leishmania donovani promastigotes through mitochondrial dysfunction [hero.epa.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Different apoptosis pathways in Leishmania parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of miltefosine and sodium stibogluconate for treatment of visceral leishmaniasis in an Ethiopian population with high prevalence of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sesamol Induces Apoptosis-Like Cell Death in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA fragmentation assay by agarose gel electrophoresis [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Antileishmanial Agent-11: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Antileishmanial agent-11 is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound. The primary directive for handling any chemical waste is to consult the Safety Data Sheet (SDS), which is available from the supplier.
Immediate Safety and Logistical Information
Before handling this compound, it is crucial to have the specific Safety Data Sheet (SDS) for CAS number 2253635-71-9. Suppliers such as MedchemExpress and Immunomart provide access to this critical document upon request or via their websites.[1][2] The SDS contains detailed information regarding the hazards, handling, storage, and disposal of the substance.
General Handling Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention as advised in the SDS.
-
Avoid release into the environment.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with local, state, and federal regulations for hazardous waste. The following procedure is a general guideline and should be adapted to the specific requirements outlined in the manufacturer's SDS and your institution's hazardous waste management plan.
Step 1: Obtain and Review the Safety Data Sheet (SDS) This is the most critical step. The SDS will provide specific instructions on the chemical's hazards and the appropriate disposal methods. If the SDS is not readily available with the product, contact the supplier to obtain a copy.
Step 2: Segregate the Waste
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables like weighing paper, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's safety office.
-
Sharps: Any sharps, such as needles or contaminated broken glass, must be disposed of in a designated sharps container.
Step 3: Container Management
-
Use containers that are compatible with the chemical properties of this compound.
-
Ensure containers are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound". The date of waste accumulation should also be recorded.
Step 4: Storage of Waste
-
Store waste containers in a designated satellite accumulation area that is under the control of the laboratory personnel.
-
Segregate the waste from incompatible materials as specified in the SDS.
-
Keep waste containers closed except when adding waste.
Step 5: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly authorized by the SDS and your local regulations.
Experimental Protocols
Specific experimental protocols for the neutralization or deactivation of this compound for disposal are not publicly available and would be detailed in the manufacturer's Safety Data Sheet. Unauthorized attempts to neutralize the chemical can be dangerous and are not recommended.
Quantitative Data
Quantitative data regarding disposal parameters, such as concentration limits for drain disposal or specific inactivation conditions, are not available in the public domain. This information, if applicable, will be found in the Safety Data Sheet for this compound.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures and prioritizing the guidance provided in the Safety Data Sheet, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound.
References
Essential Safety and Logistical Information for Handling Antileishmanial Agent-11
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Antileishmanial agent-11 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Classification
-
Acute Oral Toxicity: Harmful if swallowed[1].
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[1].
Given that many antileishmanial agents are antimonial compounds, it is prudent to handle this compound with the precautions required for this class of chemicals, which can have toxic side effects[2][3][4].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on general guidelines for hazardous drugs[5].
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with chemotherapy-rated gloves | Provides a robust barrier against skin contact. Change gloves regularly and immediately if contaminated. |
| Body | Disposable, fluid-resistant gown | Protects against splashes and contamination of personal clothing. Ensure cuffs are tucked into the inner gloves. |
| Eyes and Face | Safety goggles with side shields and a face shield | Offers protection from splashes and aerosols, safeguarding the eyes and mucous membranes. |
| Respiratory | N95 respirator or higher | Recommended when handling the powdered form of the agent or when there is a risk of aerosol generation. |
| Hair and Feet | Hair cover and disposable shoe covers | Prevents contamination of hair and personal footwear, reducing the risk of spreading the agent outside the laboratory. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential for minimizing risk during the handling of this compound.
1. Preparation and Weighing:
-
Conduct all handling of the powdered form of this compound within a certified chemical fume hood or a Class II Biosafety Cabinet to control airborne particles.
-
Use a dedicated set of utensils (spatulas, weigh boats) for handling the compound.
-
Decontaminate all surfaces and equipment with an appropriate cleaning agent after each use.
2. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Ensure containers are clearly labeled with the compound name, concentration, date, and hazard symbols.
3. Administration (in vitro/in vivo studies):
-
Utilize Luer-Lok syringes and needless systems to prevent accidental sharps injuries and leaks[5].
-
For in vivo studies, ensure proper animal handling techniques to minimize the risk of exposure to treated animals and their waste.
4. Spill Management:
-
Maintain a spill kit specifically for hazardous chemicals in the immediate vicinity of the work area.
-
In the event of a spill, evacuate the area and alert laboratory personnel.
-
Follow established spill cleanup procedures, wearing appropriate PPE.
-
Collect all spill waste in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated gloves, gowns, etc.) | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be marked as "Hazardous Chemical Waste" and "Antimonial Waste" if applicable. |
| Liquid Waste (solutions containing the agent, contaminated solvents) | Collect in a sealed, leak-proof, and chemically resistant container. Do not mix with other waste streams unless compatible. Label with the full chemical name and concentration. |
| Sharps (needles, syringes, contaminated glassware) | Dispose of immediately in a designated sharps container for hazardous chemical waste. |
All waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for hazardous waste[6][7]. Antimony and its compounds are classified as hazardous waste and require special disposal considerations[8].
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. Antileishmanial agent-1|2454115-43-4|MSDS [dcchemicals.com]
- 2. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Safety profile of meglumine antimoniate intralesional infiltration for cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epfl.ch [epfl.ch]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. unige.ch [unige.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
